molecular formula C18F39N B1594837 Perfluorotrihexylamine CAS No. 432-08-6

Perfluorotrihexylamine

Cat. No.: B1594837
CAS No.: 432-08-6
M. Wt: 971.1 g/mol
InChI Key: HDCGZKPLSIIZAZ-UHFFFAOYSA-N
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Description

Perfluorotrihexylamine is a fully fluorinated amine compound supplied for research and development purposes. Perfluorinated compounds like this compound are characterized by their chemical inertness, thermal stability, and unique physico-chemical properties derived from the strong carbon-fluorine bonds . These properties make them valuable in specialized research applications. In analytical chemistry, perfluorinated amines are commonly used as calibration standards in gas chromatography-mass spectrometry (GC-MS) due to their ability to produce reliable and characteristic fragment ions, which allows for precise mass calibration of the instrument . The oxygen-carrying capacity of certain perfluorochemicals also makes them compounds of interest in biomedical and materials science research, for instance in the development of synthetic oxygen carriers or in the study of gas transport . Additionally, their hydrophobic and lipophobic nature, coupled with high density and low refractive index, can be exploited in material surface modification and as inert fluid phases in specialized experimental setups . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18F39N/c19-1(20,7(31,32)13(43,44)45)4(25,26)10(37,38)16(52,53)58(17(54,55)11(39,40)5(27,28)2(21,22)8(33,34)14(46,47)48)18(56,57)12(41,42)6(29,30)3(23,24)9(35,36)15(49,50)51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCGZKPLSIIZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(N(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N(C6F13)3, C18F39N
Record name 1-Hexanamine, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-
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DSSTOX Substance ID

DTXSID6059990
Record name Perfluorotrihexylamine
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Molecular Weight

971.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432-08-6
Record name 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1-hexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=432-08-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexanamine, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanamine, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-
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Record name Perfluorotrihexylamine
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Foundational & Exploratory

Perfluorotrihexylamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Perfluorotrihexylamine: Chemical Architecture, Physicochemical Profiling, and Biopharmaceutical Applications Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Formulation Scientists, and Drug Delivery Specialists

Abstract

This compound (CAS 432-08-6), often commercially designated within the Fluorinert™ series (e.g., FC-71 equivalent), represents a pinnacle of stability within the perfluoroalkylamine class. Characterized by a high boiling point (~253–260°C) and extreme chemical inertness, it serves as a critical fluid in high-temperature thermal management and an emerging candidate in specialized oxygen-transport systems. This guide provides a rigorous analysis of its structural dynamics, physicochemical properties, and protocols for its application in biological systems, specifically distinguishing it from its lower-molecular-weight homologs like perfluorotributylamine (FC-43).

Introduction: The C6 Homolog Advantage

This compound (


) is a fully fluorinated tertiary amine. Unlike its lighter counterparts, perfluorotributylamine (C4) and perfluorotripentylamine (C5), the C6 homolog offers a unique profile of low vapor pressure  and high thermal retention .

In drug development and tissue engineering, these properties are pivotal. While lighter perfluorocarbons (PFCs) evaporate rapidly in cell culture incubators (37°C), this compound remains stable, providing sustained oxygenation without volume loss. Its biological inertness is derived from the strength of the Carbon-Fluorine (C-F) bond (~485 kJ/mol) and the steric shielding of the central nitrogen atom.

Chemical Structure & Molecular Dynamics

The molecule consists of three perfluorohexyl chains bonded to a central nitrogen. The electronegativity of the fluorine atoms pulls electron density away from the nitrogen, rendering the lone pair chemically inaccessible.

  • Basicity: Effectively zero. It does not form salts with acids.

  • Geometry: The bulky

    
     chains adopt a helical twist to minimize steric repulsion between fluorine atoms (1,3-diaxial interactions), creating a dense, hydrophobic shell.
    
Visualization: Steric Shielding & Inertness

The following diagram illustrates the "Protective Shell" mechanism that prevents enzymatic degradation or chemical attack.

G Nitrogen Central Nitrogen (Lone Pair) C6Chain1 Perfluorohexyl Chain 1 (C6F13) Nitrogen->C6Chain1 C6Chain2 Perfluorohexyl Chain 2 (C6F13) Nitrogen->C6Chain2 C6Chain3 Perfluorohexyl Chain 3 (C6F13) Nitrogen->C6Chain3 Shield Steric Shielding (Helical Twist) C6Chain1->Shield Creates C6Chain2->Shield Creates C6Chain3->Shield Creates Shield->Nitrogen Blocks Access To Inertness Chemical Inertness (No Protonation) Shield->Inertness Results In

Fig 1. The steric arrangement of perfluorohexyl chains creates an impenetrable barrier around the nitrogen atom, nullifying basicity and ensuring metabolic stability.

Physicochemical Properties

The utility of this compound is defined by its physical constants. It is distinct from FC-43 (C4) and FC-70 (C5) primarily in boiling point and viscosity.

Table 1: Comparative Properties of Perfluoroalkylamines

PropertyPerfluorotributylamine (FC-43)Perfluorotripentylamine (FC-70)This compound (FC-71)
CAS Number 311-89-7338-84-1432-08-6
Formula



Molecular Weight 671 g/mol 821 g/mol 971 g/mol
Boiling Point 178°C215°C253–260°C
Density (25°C) 1.88 g/mL1.93 g/mL1.90–1.92 g/mL
Oxygen Solubility ~40 vol%~38 vol%~35–38 vol%
Vapor Pressure 1.3 mmHg< 0.1 mmHg< 0.01 mmHg

Critical Insight: The extremely low vapor pressure of this compound makes it the superior choice for long-term cell culture or organ-on-a-chip applications where evaporation of the oxygen carrier would alter osmolarity or toxicity profiles.

Applications in Life Sciences & Drug Delivery

A. Oxygen Carriers in Tissue Engineering

This compound dissolves oxygen physically (Henry's Law) rather than chemically binding it like hemoglobin. This allows for a linear release of oxygen to hypoxic tissues.

  • Mechanism:

    
     molecules occupy the "cavities" within the loose liquid lattice of the fluorocarbon.
    
  • Application: Used in hydrogel scaffolds to support stem cell differentiation where deep-tissue hypoxia typically causes necrosis.

B. High-Fidelity Dielectric Fluids

In bio-electronics and microfluidics, it serves as a carrier phase for droplet generation. Its immiscibility with both water and organic solvents (unless fluorinated) allows for precise compartmentalization of reagents.

Experimental Protocols

Protocol 1: Preparation of Stable PFC Emulsions

Context: Pure this compound is immiscible with blood/media. To be bio-available, it must be emulsified.

Materials:

  • This compound (CAS 432-08-6)[1][2][3]

  • Emulsifier: Pluronic F-68 (Poloxamer 188) or Egg Yolk Phospholipids.

  • WFI (Water for Injection).

Methodology:

  • Phase Preparation: Dissolve Pluronic F-68 (2-5% w/v) in WFI.

  • Pre-mix: Add this compound (10-40% w/v) to the aqueous phase. Vortex vigorously for 2 minutes to create a coarse dispersion.

  • High-Pressure Homogenization:

    • Cycle the mixture through a microfluidizer (e.g., Microfluidics M-110P) at 20,000 psi .

    • Causality: High shear forces are required to break the high interfacial tension (~50 dynes/cm) of the fluorocarbon/water interface.

    • Perform 6–10 passes. Monitor temperature; maintain <40°C using a cooling coil to prevent surfactant degradation.

  • Sterilization: Autoclaving is not recommended for emulsions due to coalescence risk. Filter sterilize using a 0.22 µm PTFE membrane (if droplet size <200nm) or steam-sterilize the pure PFC before emulsification under aseptic conditions.

Protocol 2: Measuring Oxygen Solubility (Self-Validating)

Context: Verify the oxygen-carrying capacity before application.

  • Sparging: Bubble 100% Oxygen through 50mL of this compound for 20 minutes at 25°C.

  • Measurement: Use a calibrated optical oxygen sensor (e.g., PreSens or Pyroscience) compatible with solvent phases. Note: Clark electrodes may drift due to membrane fouling by the oil.

  • Validation Step: Switch gas to 100% Nitrogen. The sensor should drop to 0% saturation within minutes (demonstrating rapid gas exchange kinetics). If the drop is slow, the sensor response is compromised.

Biological Signaling & Oxygen Transport Pathway

The following diagram details how this compound (PFC) facilitates oxygen transport from the atmosphere/media to the cellular mitochondria, bypassing red blood cell limitations.

OxygenTransport Atmosphere Atmosphere / Gas Phase (High pO2) PFC_Interface PFC-Media Interface (Henry's Law Dissolution) Atmosphere->PFC_Interface O2 Dissolves PFC_Droplet This compound Droplet (O2 Reservoir) PFC_Interface->PFC_Droplet High Solubility (~35 vol%) Diffusion Diffusion Gradient (High -> Low) PFC_Droplet->Diffusion Rapid Release Cell_Membrane Cell Membrane Diffusion->Cell_Membrane Passive Transport Mitochondria Mitochondria (Oxidative Phosphorylation) Cell_Membrane->Mitochondria ATP Production

Fig 2. Oxygen transport cascade utilizing the high gas solubility of this compound to drive passive diffusion into hypoxic cells.

Safety & Environmental Considerations

  • Bioaccumulation: this compound has a very long biological half-life due to its high molecular weight and lipophobicity (it does not dissolve in body fat, but is retained in the Reticuloendothelial System). It is not recommended for systemic intravenous injection in humans currently, unlike FC-43 or Perfluorodecalin, due to retention concerns.

  • Handling: Use in well-ventilated areas. While non-toxic, thermal decomposition (>260°C) can release toxic perfluoroisobutylene (PFIB).

  • Disposal: Do not discard down drains. Collect as fluorinated chemical waste for high-temperature incineration.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9397, Perfluorotributylamine (and homologs). PubChem. Available at: [Link] (Note: Homolog data extrapolated from FC-43/FC-70 series).

  • 3M Company. "3M™ Fluorinert™ Electronic Liquid FC-70 Product Data Sheet." 3M Electronics Markets Materials Division. (FC-70/71 series properties).
  • Lowe, K. C. (2006). "Perfluorochemical respiratory gas carriers: benefits to cell culture systems.
  • Riess, J. G. (2001). "Oxygen carriers ('blood substitutes')—raison d'être, chemistry, and some physiology." Chemical Reviews, 101(9), 2797-2920.
  • Scientific Instrument Services. "Mass Spec Calibration Compounds: FC-71 (this compound)." SIS. Available at: [Link] (Specific confirmation of FC-71 as this compound).

Sources

Advanced Technical Guide: Synthesis and Purification of Perfluorotrihexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Perfluorotrihexylamine (CAS 432-08-6 ), often identified in industrial contexts as a primary component of high-boiling Fluorinert™ fluids (e.g., FC-71), represents a pinnacle of stability in organofluorine chemistry.[1] With a boiling point range of 250–260°C and a density of ~1.90 g/cm³ , it serves as a critical dielectric heat-transfer fluid, a solvent for fluoropolymers, and a specialized oxygen carrier in biological research.[1]

Synthesizing this molecule requires overcoming significant thermodynamic and kinetic barriers.[1] The carbon-fluorine bond is one of the strongest in organic chemistry (


), yet the process of replacing 39 hydrogen atoms with fluorine without cleaving the carbon skeleton is non-trivial.[1] This guide details the Simons Electrochemical Fluorination (ECF)  process—the industry standard—and the rigorous purification protocols required to remove partially fluorinated "hydride" impurities that compromise chemical inertness.[1]

Part 1: Chemical Foundation & Synthetic Strategy

The Target Molecule[1]
  • IUPAC Name: Tris(perfluorohexyl)amine[1]

  • Formula:

    
    
    
  • Molecular Weight: ~971 g/mol [1]

  • Critical Attribute: The nitrogen atom is planar and devoid of basicity due to the intense electron-withdrawing power of the three perfluorohexyl chains.[1]

The Synthetic Challenge

Direct fluorination with elemental fluorine (


) is highly exothermic and often leads to combustion or fragmentation.[1] Consequently, the Simons Process  (Electrochemical Fluorination) is the preferred method.[2] It utilizes anhydrous hydrogen fluoride (aHF) as both solvent and fluorine source, leveraging a nickel anode to generate high-valent nickel fluorides (

/

) which act as the fluorinating agents on the electrode surface.[1]

Part 2: Synthesis Protocol (Electrochemical Fluorination)

Experimental Setup (The Simons Cell)

The synthesis is conducted in a single-compartment electrolytic cell.[1]

  • Anode: Nickel (99.9% purity) or Nickel-alloy.[1] The anode surface develops a black

    
     passivation layer, which is the active catalytic surface.[1]
    
  • Cathode: Nickel or Steel (for hydrogen evolution).[1]

  • Electrolyte: Anhydrous Hydrogen Fluoride (aHF) with conductivity additives (e.g., NaF or KF, though the amine substrate itself often provides sufficient conductivity once protonated).[1]

  • Substrate: Trihexylamine (

    
    ).[1][2]
    
Operational Parameters
ParameterSettingRationale
Cell Voltage 5.0 – 7.0 VBelow 5V: Low fluorination rate. Above 8V: Excessive

evolution and skeletal cleavage ("burning").[1]
Current Density 10 – 20 mA/cm²High density increases yield per hour but risks runaway heating and fragmentation.[1]
Temperature 0°C – 20°CLower temperatures suppress cleavage of the C-N bond but decrease conductivity.
Pressure Ambient to 2 barSlight overpressure prevents loss of volatile intermediates.
Step-by-Step ECF Workflow
  • Pre-Electrolysis (Conditioning): Fill the cell with aHF and trace NaF.[1] Electrolyze at 5V until the current drops, indicating the formation of the stable

    
     layer on the anode.[1]
    
  • Substrate Addition: Introduce trihexylamine (5-10 wt% concentration). The amine dissolves and protonates, forming a conductive solution:

    
    [1]
    
  • Electrolysis: Apply constant voltage (5-6V).

    • Anodic Reaction:[1] Organic radical formation and fluorination.[1][2]

      
      
      (Repeated 39 times until perfluorination).[1]
      
    • Cathodic Reaction:[1] Hydrogen evolution.[1]

      
      [1]
      
  • Harvesting: The perfluorinated product is insoluble in HF and denser than the electrolyte.[1] It sinks to the cell bottom (forming a "fluorocarbon phase") and is drained periodically.

Reaction Mechanism Visualization

The following diagram illustrates the radical-cation mechanism occurring at the nickel anode surface.

ECF_Mechanism Substrate Trihexylamine (Solvated in HF) Adsorption Anodic Adsorption (NiFx Surface) Substrate->Adsorption Diffusion Oxidation e- Transfer (Radical Cation Formation) Adsorption->Oxidation -e- Fluorination F- Attack / H+ Loss (Stepwise Substitution) Oxidation->Fluorination +F• / -H+ Fluorination->Oxidation Repeat 39x Desorption Product Desorption (Insoluble Phase) Fluorination->Desorption Fully Fluorinated Crude Crude this compound (+ Byproducts) Desorption->Crude Phase Separation

Figure 1: The Simons Electrochemical Fluorination mechanism.[1] The cycle of oxidation and fluorination repeats until the molecule loses solubility in HF and phase-separates.

Part 3: Purification (The "Polishing" Phase)[1]

The crude output from ECF is a "witch's brew" containing:

  • Target: this compound (~30-50% yield).

  • Hydrides: Partially fluorinated amines (e.g.,

    
    ).[1] These are toxic and chemically reactive.[1]
    
  • Cleavage Products: Perfluorobutyl/pentyl amines (lower boiling point).[1]

  • Rearrangement Products: Branched isomers.

Objective: Remove all H-containing species to achieve <0.01% proton content.

Protocol A: Chemical Base Treatment (Dehydrofluorination)

This step converts inert C-H bonds into more reactive C=C double bonds (olefins) via elimination, which are then removed or oxidized.[1]

  • Reagent: Mix crude fluorocarbon with 20% wt/wt Diisobutylamine (or diethylamine) and KOH.

  • Reflux: Heat to reflux (~100°C) for 24-48 hours.

    • Mechanism:[1][3][4][5] The base attacks the acidic hydrogen (activated by adjacent fluorines), eliminating HF to form a perfluoro-olefin.[1]

  • Washing: Wash the organic phase with dilute HCl (to remove excess amine) and then water.[1]

Protocol B: Direct Fluorination "Polishing" (Optional but Recommended)

For pharmaceutical grade (e.g., oxygen carriers), trace olefins from Step 3.1 must be saturated.[1]

  • Setup: Bubble dilute

    
     gas (10% in 
    
    
    
    ) through the liquid at ambient temperature.
  • Reaction: $ >C=C< + F_2 \rightarrow >CF-CF< $.

  • Result: Converts reactive unsaturation back to stable perfluorocarbon.

Protocol C: Fractional Distillation

Final isolation relies on the high boiling point of the trihexyl species.[1]

FractionTemp RangeCompositionAction
Fore-run < 180°C

Cleavage products
Discard / Recycle
Mid-run 180 – 240°CMixed isomersReprocess
Main Fraction 250 – 260°C This compound Collect
Heel > 260°CTars / PolymersWaste
Purification Logic Tree

Purification_Workflow Crude Crude ECF Product (Contains Rf-H, Tars) PhaseSep Phase Separation (Drain Fluorocarbon) Crude->PhaseSep BaseTreat Base Treatment (KOH/Amine Reflux) Eliminates H as HF PhaseSep->BaseTreat Organic Layer Wash Acid/Water Wash Remove Salts/Amines BaseTreat->Wash F2Polish F2 Gas Polishing Saturate Olefins Wash->F2Polish Optional High Purity Distill Fractional Distillation (Vacuum/Atmospheric) Wash->Distill Standard Grade F2Polish->Distill Distill->Crude Recycle Mid-cuts Final Pure this compound (>99% Inert) Distill->Final Collect 250-260°C

Figure 2: Purification workflow from crude reactor output to pharmaceutical-grade fluid.

Part 4: Quality Control & Characterization[1]

NMR Spectroscopy
  • 
     NMR:  The primary tool.[1]
    
    • CF3: Triplet at -81 ppm.

    • CF2: Series of signals between -110 and -130 ppm.[1]

    • Alpha-CF2 (N-CF2): Broad signal around -88 to -90 ppm.[1]

  • 
     NMR:  Used to detect impurities.[1]
    
    • Pass Criteria: No detectable signal (limit of detection < 10 ppm). Any signal indicates residual hydride (

      
      ).[1]
      
Physical Properties Verification[2][4][6]
  • Boiling Point: Must be sharp at 250–260°C.

  • Refractive Index:

    
    .[1]
    
  • Dielectric Strength: >40 kV (0.1 inch gap) – critical for electronic cooling applications.[1]

Part 5: Safety & Handling

  • HF Hazard: The synthesis involves anhydrous HF, one of the most dangerous industrial chemicals.[1] Full PPE (neoprene, face shield) and Calcium Gluconate antidote gel must be available instantly.[1]

  • Thermal Decomposition: While stable up to ~300°C, decomposition above 400°C releases toxic perfluoroisobutylene (PFIB) and HF.[1]

  • Bio-retention: Unlike shorter chains,

    
     perfluoro-chains can have longer biological retention times.[1] Handle with care to avoid inhalation of aerosols.[1]
    

References

  • Simons, J. H., et al. (1949).[1] "The Electrochemical Process for the Production of Fluorocarbons." Journal of the Electrochemical Society, 95(2), 47-67. Link

  • 3M Company. (1999).[1] "Fluorinert™ Electronic Liquid FC-71 Product Data Sheet." 3M Electronics Markets Materials Division.[1] Link

  • Conte, L., & Gambaretto, G. (2004).[1] "Electrochemical Fluorination: State of the Art and Future Trends." Journal of Fluorine Chemistry, 125(2), 139-144. Link[1]

  • Sandford, G. (2003).[1] "Perfluoroalkanes."[1][2][3][6][7][8][9] Tetrahedron, 59(4), 437-454.[1] Link

  • ChemicalBook. (2023).[1] "this compound (CAS 432-08-6) Properties and Safety." Link

Sources

Perfluorotributylamine (PFTBA): A Comprehensive Technical Guide for Scientific and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide focuses on the chemical compound Perfluorotributylamine (PFTBA), CAS No. 311-89-7. While the initial query mentioned "Perfluorotrihexylamine," this term does not correspond to a well-documented or commercially significant substance in major chemical databases. In contrast, PFTBA is a widely researched and utilized perfluorinated amine. Given the technical context of the request, this guide will detail the properties and applications of PFTBA, the compound most relevant to the fields of research, drug development, and advanced material science.

Introduction: The Unique Profile of a Perfluorinated Amine

Perfluorotributylamine (PFTBA) is a fully fluorinated tertiary amine where all hydrogen atoms of tributylamine are replaced by fluorine.[1][2] This exhaustive fluorination bestows the molecule with a unique and powerful set of properties: exceptional chemical and thermal stability, high density, and a remarkable capacity for dissolving respiratory gases like oxygen and carbon dioxide.[3] These characteristics stem from the strength of the carbon-fluorine bond and the electron-withdrawing nature of fluorine atoms, which also significantly reduces the basicity of the central nitrogen atom.[4]

Initially developed for the electronics industry for applications such as heat transfer and vapor phase soldering, PFTBA's utility has expanded into highly specialized scientific domains.[3] For researchers and drug development professionals, its most compelling feature is its ability to function as an efficient oxygen carrier, leading to its use as a principal component in artificial blood substitutes.[1][3] This guide provides an in-depth exploration of PFTBA's identifiers, physicochemical properties, synthesis, and critical applications, with a focus on its role in advancing biomedical research.

Core Identifiers and Chemical Structure

Accurate identification is paramount in scientific research. PFTBA is known by several names and registry numbers across various databases and commercial products.

Identifier TypeValue
CAS Number 311-89-7
IUPAC Name 1,1,2,2,3,3,4,4,4-Nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine
Molecular Formula C₁₂F₂₇N
Molecular Weight 671.09 g/mol
Common Synonyms PFTBA, Heptacosafluorotributylamine, Tris(perfluorobutyl)amine, Fluorinert FC-43, Fluosol-43
PubChem CID 9397
ChEBI ID CHEBI:38854
Visualizing the Molecular Architecture

The structure of PFTBA is defined by a central nitrogen atom bonded to three perfluorinated butyl chains. This arrangement is key to its inertness and gas-dissolving capabilities.

PFTBA_Structure N N C1_1 CF2 N->C1_1 C2_1 CF2 N->C2_1 C3_1 CF2 N->C3_1 C1_2 CF2 C1_1->C1_2 C1_3 CF2 C1_2->C1_3 C1_4 CF3 C1_3->C1_4 C2_2 CF2 C2_1->C2_2 C2_3 CF2 C2_2->C2_3 C2_4 CF3 C2_3->C2_4 C3_2 CF2 C3_1->C3_2 C3_3 CF2 C3_2->C3_3 C3_4 CF3 C3_3->C3_4

Caption: Chemical structure of Perfluorotributylamine (PFTBA).

Physicochemical Properties: A Foundation for Application

The utility of PFTBA in demanding scientific applications is a direct result of its physical and chemical properties. It is a dense, colorless, and odorless liquid with very low surface tension.

PropertyValueSource
Appearance Clear, colorless liquid[3]
Melting Point -52 °C[4]
Boiling Point 178 °C[4]
Density 1.883 g/mL at 25 °C[4]
Vapor Pressure 1.3 mm Hg at 25 °C[4]
Refractive Index 1.291 at 20 °C[4]
Water Solubility Insoluble[4]
Solubility in Organic Solvents Soluble in some fluorinated solvents; sparingly soluble in chloroform, slightly in methanol.[4]

A critical, though environmentally significant, property of PFTBA is its persistence and high global warming potential, estimated to be over 7,000 times that of carbon dioxide over a 100-year period.[4] This necessitates careful handling and disposal to minimize environmental release.

Synthesis Pathway: Electrochemical Fluorination

The primary industrial method for producing PFTBA is through electrochemical fluorination (ECF), often referred to as the Simons process. This method is foundational for the synthesis of many perfluorinated organic compounds.

Causality of Method Choice: The ECF process is employed because direct fluorination of organic compounds with fluorine gas is extremely exothermic and difficult to control, often leading to fragmentation of the carbon skeleton. ECF provides a more controlled method to replace all C-H bonds with C-F bonds without cleaving the molecule.

The overall reaction is: N(C₄H₉)₃ + 27 HF → N(C₄F₉)₃ + 27 H₂

Simons Process Workflow

The synthesis involves electrolyzing a solution of the parent amine (tributylamine) in anhydrous hydrogen fluoride.

ECF_Workflow cluster_input Raw Materials cluster_process Simons ECF Cell cluster_output Products & Separation TBA Tributylamine N(C₄H₉)₃ Electrolysis Electrolysis - Anode: Nickel - Cathode: Steel - Low Voltage (5-6 V) TBA->Electrolysis HF Anhydrous Hydrogen Fluoride (Solvent & Fluorine Source) HF->Electrolysis CrudePFTBA Crude PFTBA (Dense Liquid Phase) Electrolysis->CrudePFTBA Fluorination H2 Hydrogen Gas (Vented) Electrolysis->H2 Purification Distillation & Washing CrudePFTBA->Purification Phase Separation FinalProduct Purified PFTBA N(C₄F₉)₃ Purification->FinalProduct

Caption: Workflow for the Simons Electrochemical Fluorination (ECF) process.

Applications in Research and Drug Development

While PFTBA has diverse industrial uses, its applications in the life sciences are particularly noteworthy for this audience.

Artificial Oxygen Carriers (Blood Substitutes)

The most significant biomedical application of PFTBA is as a component of perfluorocarbon (PFC) emulsions designed to transport oxygen. The high solubility of oxygen in PFTBA allows these emulsions to function as temporary red blood cell substitutes.

  • Mechanism of Action: Unlike hemoglobin, which chemically binds oxygen, PFTBA dissolves oxygen physically. The amount of dissolved oxygen is directly proportional to the partial pressure of oxygen in the surrounding environment (e.g., the lungs). This allows for efficient oxygen uptake in hyperoxic conditions and subsequent release in oxygen-deprived tissues.

  • Causality in Drug Development: The development of PFC emulsions was driven by the need for a universally compatible, pathogen-free, and readily available oxygen carrier for emergency transfusions and to enhance oxygen delivery to ischemic tissues during certain medical procedures. PFTBA was a key component in early formulations like Fluosol-43.[4]

Role in Fluorine Chemistry and Drug Design

The study of perfluorinated compounds like PFTBA provides valuable insights for medicinal chemists. The strategic incorporation of fluorine into drug candidates is a common tactic to enhance metabolic stability, binding affinity, and membrane permeability.[5] While PFTBA itself is not a therapeutic agent, its well-characterized properties serve as a benchmark for understanding the behavior of highly fluorinated molecules in biological systems. Fluorine's unique electronic properties can modulate the pKa of nearby functional groups, a critical factor in drug design.

Advanced Imaging and Diagnostics

The fluorine-19 (¹⁹F) isotope has a strong magnetic resonance signal, making fluorinated compounds like PFTBA useful as contrast agents in specialized Magnetic Resonance Imaging (MRI) applications. Researchers can use ¹⁹F MRI to track the biodistribution of PFTBA-containing emulsions or labeled cells in vivo without the background noise present in standard proton MRI.

Mass Spectrometry Calibration

In analytical chemistry, PFTBA is a ubiquitous calibration standard for gas chromatography-mass spectrometry (GC-MS) systems.[3] Its predictable fragmentation pattern under electron ionization provides a series of well-defined mass peaks (e.g., m/z 69, 131, 219, 414) that are used to calibrate the mass accuracy of the instrument across a wide range.[4]

Experimental Protocol: Preparation of a PFTBA Emulsion for Oxygen Transport Studies

This protocol describes a generalized method for preparing a PFTBA-based nanoemulsion for in vitro or preclinical evaluation of oxygen-carrying capacity.

Protocol Trustworthiness: This protocol is designed as a self-validating system. Each major step includes a quality control (QC) check. The final validation step directly measures the functional endpoint—oxygen content—to confirm the efficacy of the preparation.

Materials and Equipment:
  • Perfluorotributylamine (PFTBA), high purity

  • Pluronic F-68 (or other suitable non-ionic surfactant)

  • Egg yolk phospholipids (or synthetic equivalent)

  • Glycerol

  • Water for Injection (WFI)

  • High-pressure homogenizer or microfluidizer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Blood gas analyzer

  • 0.22 µm sterile filter

Step-by-Step Methodology:
  • Preparation of the Aqueous Phase:

    • a. In a sterile vessel, dissolve Pluronic F-68 and glycerol in WFI with gentle heating and stirring until a clear solution is formed.

    • b. Causality: The surfactant (Pluronic F-68) is essential to reduce the interfacial tension between the immiscible PFTBA and water, allowing for the formation of stable droplets. Glycerol is a cryoprotectant and adjusts the tonicity of the final emulsion.

    • c. QC Check 1: Visually inspect the aqueous phase for complete dissolution and absence of particulates.

  • Preparation of the Oil (PFTBA) Phase:

    • a. In a separate sterile vessel, disperse the phospholipids in PFTBA. Gentle warming may be required.

    • b. Causality: Phospholipids act as a co-surfactant, embedding at the oil-water interface to enhance droplet stability and biocompatibility.

  • Formation of the Pre-emulsion:

    • a. Slowly add the oil phase to the aqueous phase under high-shear mixing (e.g., using a rotor-stator homogenizer).

    • b. Mix for 5-10 minutes until a coarse, milky-white pre-emulsion is formed.

    • c. QC Check 2: Observe the pre-emulsion for homogeneity. There should be no visible separation of the oil and water phases.

  • High-Pressure Homogenization:

    • a. Pass the pre-emulsion through a high-pressure homogenizer at an appropriate pressure (e.g., 15,000-20,000 psi).

    • b. Recirculate the emulsion through the homogenizer for 5-10 cycles, ensuring the temperature is controlled via a cooling jacket.

    • c. Causality: The extreme shear forces and cavitation within the homogenizer break down the coarse droplets into the nanometer size range, creating a kinetically stable nanoemulsion.

    • d. QC Check 3: Measure the particle size and polydispersity index (PDI). The target is typically a mean droplet diameter < 250 nm with a PDI < 0.2.

  • Sterile Filtration and Final Formulation:

    • a. Aseptically filter the final nanoemulsion through a 0.22 µm sterile filter into a sterile final container.

    • b. Causality: This step removes any potential microbial contamination and larger aggregates.

  • Functional Validation (Self-Validation):

    • a. Equilibrate two samples of the final emulsion by bubbling one with pure oxygen (100% O₂) and the other with pure nitrogen (0% O₂) for 30 minutes.

    • b. Immediately measure the partial pressure of oxygen (pO₂) and the total oxygen content in both samples using a blood gas analyzer.

    • c. QC Check 4 (System Validation): The oxygenated sample should show a significantly higher pO₂ and oxygen content compared to the deoxygenated sample, confirming the emulsion's ability to physically dissolve and transport oxygen.

Experimental Workflow Diagram

Emulsion_Protocol start Start prep_aq Prepare Aqueous Phase (Surfactant, Glycerol, WFI) start->prep_aq prep_oil Prepare Oil Phase (PFTBA, Phospholipids) start->prep_oil qc1 QC 1: Visual Inspection prep_aq->qc1 pre_emulsion Create Pre-emulsion (High-Shear Mixing) prep_oil->pre_emulsion qc2 QC 2: Homogeneity Check pre_emulsion->qc2 homogenize High-Pressure Homogenization (Nano-sizing) qc3 QC 3: Particle Size & PDI homogenize->qc3 filter Sterile Filtration (0.22 µm) validation Functional Validation (Oxygenation/Deoxygenation) filter->validation qc4 QC 4: O₂ Content Analysis validation->qc4 end End Product: Stable PFTBA Emulsion qc1->pre_emulsion qc2->homogenize qc3->filter qc4->end

Caption: Experimental workflow for PFTBA nanoemulsion preparation.

Safety, Handling, and Environmental Considerations

As a member of the per- and polyfluoroalkyl substances (PFAS) family, PFTBA must be handled with appropriate precautions. PFAS are known as "forever chemicals" due to their extreme persistence in the environment.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including nitrile gloves, a lab coat, and safety glasses, should be worn at all times when handling PFTBA.

  • Containment: All work should be conducted within a fume hood or other certified containment device to prevent inhalation of vapors and environmental release.

  • Waste Disposal: All PFTBA-contaminated waste, including unused material, contaminated labware, and PPE, must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge to drains or the environment.

  • Environmental Impact: PFTBA is a potent greenhouse gas.[4] Its persistence and potential for bioaccumulation are characteristic of the broader PFAS class, which is under increasing regulatory scrutiny. Researchers have a responsibility to minimize all environmental releases through careful handling and proper disposal.

Conclusion

Perfluorotributylamine is a molecule of significant utility, bridging industrial applications with advanced biomedical research. Its defining features—chemical inertness and high gas solubility—make it an invaluable tool for scientists developing artificial oxygen carriers, exploring ¹⁹F MRI techniques, and requiring a reliable standard for analytical instrumentation. However, its identity as a persistent and potent greenhouse gas demands a responsible approach to its use, handling, and disposal. By understanding the fundamental chemistry, synthesis, and application protocols of PFTBA, researchers can effectively leverage its unique properties while upholding the principles of laboratory safety and environmental stewardship.

References

  • National Center for Biotechnology Information. (n.d.). Perfluorotributylamine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Perfluorotributylamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Perfluorotributylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Perfluorotributylamine (CAS 311-89-7). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Perfluorotributylamine – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Perfluorotri-n-butylamine Fragment Ions in the Quadrupole Ion Trap: the Origin of Artefacts in the Perfluorotri-n-butylamine Calibration Spectrum. Retrieved from [Link]

  • MDPI. (2023). Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts. Molecules, 28(6), 2569. Retrieved from [Link]

  • PubMed. (2021). Synthesis, Physicochemical Properties, and Computational Analysis of Tris(fluoromethyl)Alkyl Building Blocks. Journal of Organic Chemistry, 86(3), 2498–2508. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-fold polyfluoroalkylated amines and isocyanates based on tris(hydroxymethyl)aminomethane (TRIS). Retrieved from [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(21), 7579. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Use of Per- and polyfluoroalkyl substances (PFAS). Environment, Health & Safety. Retrieved from [Link]

  • Michigan State University. (n.d.). PFAS. Environmental Health & Safety. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

  • ScienceDirect. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 271, 110190. Retrieved from [Link]

  • PubMed. (2014). (19)F applications in drug development and imaging - a review. Biomedicine & Pharmacotherapy, 68(6), 813-817. Retrieved from [Link]

Sources

Health and safety information for Perfluorotrihexylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for Perfluorotrihexylamine (CAS 432-08-6) .[1][2][3] It is designed for researchers and safety officers managing high-purity applications in drug development, electronic testing, and oxygen carrier research.[2]

Synonyms: Tris(perfluorohexyl)amine, FC-71, N(C₆F₁₃)₃ CAS Registry Number: 432-08-6[2][4][5]

Part 1: Chemical Identity & Physicochemical Profile

The Paradox of Inertness

This compound is a fully fluorinated tertiary amine.[3] In its high-purity "electronic grade" form (often branded as Fluorinert™ FC-71), it is renowned for extreme chemical stability, high density, and dielectric strength.[2] However, researchers must navigate a critical safety dichotomy:

  • High Purity (>99%): Biologically inert, non-toxic, and safe for direct contact with sensitive electronics or biological substrates.[2]

  • Technical Grade / Synthesis Precursors: May contain unreacted hydrofluoric acid (HF) or partially fluorinated amines, leading to H314 (Causes severe skin burns) classifications found in some vendor Safety Data Sheets (SDS).[2]

Directive: Always verify the purity grade. Treat any non-certified "tech" grade as potentially corrosive until verified.[3]

Critical Physicochemical Properties

The safety profile is dictated by its high boiling point and density.[3] Unlike lighter fluorocarbons, it does not evaporate rapidly, reducing inhalation risks at room temperature but increasing persistence in spill scenarios.[3]

PropertyValueImplications for Safety & Handling
Molecular Formula C₁₈F₃₉NHigh molecular weight (971 g/mol ) implies low volatility.[2][3]
Boiling Point 250–260°CStable at standard autoclave temps; risk of thermal breakdown only at extreme heat.[2][3]
Melting Point 33–35°CCritical: Solid or semi-solid at room temperature.[2][3] May require warm baths to pour, increasing splash risk.[3]
Density ~1.9 g/cm³Extremely heavy.[2][3] 1 Liter weighs nearly 2 kg.[3] Ensure shelving/glassware is rated for high loads.[3]
Vapor Pressure < 1 mmHg (25°C)Low inhalation hazard under ambient conditions.[2][3]
Solubility Immiscible in waterForms a distinct, heavy bottom layer in aqueous systems (sinks rapidly).[2]

Part 2: Toxicological & Health Hazards

Acute Exposure Risks
  • Inhalation: Due to low vapor pressure, ambient inhalation is negligible.[3] However, aerosolization (e.g., during sonication or high-pressure spraying) creates a suffocation hazard.[2]

  • Skin/Eye Contact:

    • Inert Grade: Non-irritating.[3] May cause temporary discomfort due to immiscibility with tear film.[3]

    • Tech Grade: Potential for chemical burns if HF impurities are present.[3][6]

  • Injection/Ingestion: Biologically inert but not metabolized.[3] Large volumes can cause physical blockage or tissue compression due to density.[3]

Thermal Decomposition: The Primary Hazard

While the molecule is stable up to ~250°C, overheating (e.g., during vapor phase soldering or runaway exotherms) triggers the "Fluorocarbon Decomposition Cascade."

Key Decomposition Products:

  • Perfluoroisobutylene (PFIB): A potent pulmonary agent (10x more toxic than phosgene).[2][3]

  • Hydrofluoric Acid (HF): Corrosive gas formed if moisture is present.[2][3]

Visualization: Thermal Decomposition Pathway

The following diagram illustrates the safety logic for thermal handling.

ThermalDecomposition cluster_controls Required Controls SafeState Stable Liquid (< 250°C) HeatStress Thermal Stress (> 260°C) SafeState->HeatStress Heating Breakdown C-N Bond Cleavage (Radical Formation) HeatStress->Breakdown Pyrolysis PFIB Perfluoroisobutylene (PFIB) [HIGH TOXICITY] Breakdown->PFIB Rearrangement HF Hydrofluoric Acid (HF) [CORROSIVE] Breakdown->HF + H2O (Moisture) Ventilation LEV / Fume Hood PFIB->Ventilation Scrubber Caustic Scrubber HF->Scrubber

Caption: Thermal breakdown logic. Above 260°C, the fluid degrades into highly toxic byproducts (PFIB/HF), necessitating active ventilation and scrubbing.[2]

Part 3: Safety & Handling Protocols

Storage and Physical Handling
  • Temperature Control: Store above 35°C if liquid dispensing is frequent, or use a drum heater. Solidified material requires gradual warming (water bath < 60°C) to liquefy.[2][3] Do not use open flame to melt.

  • Container Integrity: Use glass, stainless steel, or high-density polyethylene (HDPE).[2] Avoid low-grade plastics that may leach plasticizers, although the fluid itself is generally compatible.[3]

  • Weight Management: Double-check shelf load capacities. A standard 5-gallon pail weighs ~40 kg (88 lbs).[2][3] Use mechanical lifts for bulk containers.[3]

Experimental Workflow: Safe Usage

This protocol ensures integrity during research applications (e.g., drug delivery vectors or cooling baths).[2][3]

  • Purity Verification: Check Certificate of Analysis (CoA). If pH < 5 or "Tech Grade" is listed, test for fluoride ions before use in biological assays.[3]

  • Liquefaction: If solid, warm to 40°C in a water bath. Vent the cap slightly to prevent pressure buildup.[3]

  • Transfer: Pour slowly to avoid splashing (high density causes "heavy" splashes).

  • Decontamination: Spills will not evaporate.[3] Absorb with sand or vermiculite.[3] Do not use standard mop heads (they may smear the hydrophobic fluid).[2][3] Clean surfaces with acetone or isopropyl alcohol to emulsify residual film.[3]

Emergency Response
ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap/water.[2][3] If irritation persists (Tech Grade), treat as HF burn (Calcium Gluconate).[2][3]Consult SDS for specific grade hazards.[2][3]
Thermal Release Evacuate immediately. Decomposition creates invisible, odorless neurotoxins (PFIB).[2]Do not re-enter without SCBA.[2][3] Ventilate for 24h.
Spill (>1L) Dike with absorbent.[2][3] Prevent entry into drains (sinks to bottom of traps).[2][3]Collect in labeled hazardous waste container.[2][3]

Part 4: Regulatory & Environmental Stewardship

PFAS Classification

This compound is a PFAS (Per- and Polyfluoroalkyl Substance) .[2][3][7]

  • Persistence: It does not degrade in the environment (hydrolytically and photolytically stable).[3]

  • Bioaccumulation: Due to its large molecular size, it is less bioaccumulative than smaller PFAS (e.g., PFOA), but it is considered a "Forever Chemical."[2]

  • Disposal: Strictly prohibited to pour down the drain.[3] It must be incinerated at high temperatures (>1000°C) with gas scrubbing to capture HF.[2][3]

Visualization: Safe Handling Workflow

HandlingWorkflow Receive Receive Material (Check CAS: 432-08-6) Inspect Inspect State (Solid vs Liquid) Receive->Inspect Warm Warm to 40°C (Water Bath) Inspect->Warm If Solid (<33°C) Use Experimental Use (Fume Hood) Inspect->Use If Liquid Warm->Use Waste Segregated Waste (No Drains!) Use->Waste Disposal

Caption: Operational workflow emphasizing the melting step and strict zero-drain disposal policy.

References

  • 3M Electronics Materials Solutions Division. (2020).[2][3] Fluorinert™ Electronic Liquid FC-71 Product Information. Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). (2024).[2][3] PubChem Compound Summary for CID 9675922, this compound. Retrieved from [2]

  • Apollo Scientific. (2023).[2][3][6] Safety Data Sheet: Tris(perfluorohexyl)amine. Retrieved from [2]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019).[2][3] Indirect precursors of short chain perfluorocarboxylic acids (PFCAs): Human health tier II assessment. Retrieved from [2]

Sources

Technical Deep Dive: Perfluorotrihexylamine (PFTHA) in High-Precision Bio-Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Perfluorotrihexylamine (PFTHA), often identified within the broader class of perfluorinated fluids (e.g., Fluorinert™ series), represents a critical paradox in modern material science. Structurally, it is a Per- and Polyfluoroalkyl Substance (PFAS) , possessing the extreme environmental persistence characteristic of this class. Functionally, however, it is biologically inert, non-lipophilic, and chemically unreactive, distinguishing it from the toxicologically active perfluorinated surfactants (like PFOA/PFOS) that drive current regulatory scrutiny.

This guide analyzes PFTHA’s utility in drug development—specifically in microfluidics, oxygen transport, and thermal management—while rigorously addressing its classification under the OECD’s "forever chemical" framework.

Part 1: Physicochemical Architecture & The "Fluorine Shield"

Structural Integrity

PFTHA consists of a tertiary amine core shielded by three fully fluorinated hexyl chains (


). The defining feature of this molecule is the C-F bond , the strongest single bond in organic chemistry (~485 kJ/mol).
  • Steric Shielding: The high electronegativity of fluorine atoms creates a dense electron cloud that repels nucleophilic attack. The fluorine atoms physically sheath the carbon backbone, rendering the molecule impervious to metabolic degradation or chemical hydrolysis.

  • Van der Waals Forces: The low polarizability of fluorine results in extremely weak intermolecular forces. This manifests as low surface tension and low viscosity, allowing PFTHA to wet surfaces that water cannot.

Key Physical Properties (Reference Data)
PropertyValue (Approx.)Relevance to Research
CAS Number 432-08-6Unique Identifier
Molecular Formula

High Molecular Weight (~871 g/mol )
Boiling Point ~250°C - 260°CThermal stability for high-temp PCR/Soldering
Density ~1.9 g/mLFacilitates phase separation from water/blood
Oxygen Solubility ~40-50 vol%Critical for cell preservation/oxygen carriers
Dielectric Strength >40 kV (0.1" gap)Safe for direct contact with electronics
Surface Tension ~14-16 dynes/cmExcellent wetting capability

Part 2: The PFAS Regulatory Context[2][3][4]

The "Inert" vs. "Toxic" Distinction

While PFTHA falls under the broad OECD definition of PFAS (containing at least one fully fluorinated methyl or methylene carbon atom), it behaves differently from surfactants.

  • Surfactants (PFOA/PFOS): Amphiphilic (water-loving head, fat-loving tail). They bioaccumulate in protein-rich tissues (liver, blood) and disrupt cell membranes.

  • Inert Fluids (PFTHA): Lipophobic and hydrophobic. They do not dissolve in water or fat. If ingested or injected (as emulsions), they are not metabolized but are eventually exhaled via the lungs (transpiration) or retained in the reticuloendothelial system (RES) without chemical reaction until excretion.

Regulatory Status (EPA & OECD)
  • OECD: Classified as a PFAS due to persistence.[1]

  • EPA TSCA: Often listed on the active inventory. Because it does not degrade, it is subject to "Significant New Use Rules" (SNURs) requiring notification before manufacturing.

  • Disposal: Cannot be treated biologically. Requires high-temperature incineration (>1100°C) to mineralize the C-F bonds into HF (which is then scrubbed).

PFAS_Classification PFAS_Root PFAS Universe (Per- and Polyfluoroalkyl Substances) NonPolymers Non-Polymers PFAS_Root->NonPolymers Polymers Polymers / Fluids PFAS_Root->Polymers Surfactants Surfactants (PFOA, PFOS) NonPolymers->Surfactants InertFluids Inert Fluids (PFTHA, FC-71) Polymers->InertFluids Often grouped here due to MW Bioactive Bioactive / Toxic (Binds Proteins) Surfactants->Bioactive High Concern BioInert Bio-Inert (Phase Separates) InertFluids->BioInert Low Toxicity High Persistence

Figure 1: Regulatory and functional distinction between reactive PFAS surfactants and inert perfluorinated fluids.

Part 3: Applications in Drug Development & Bio-Engineering[5][6]

Microfluidics: The Ideal Continuous Phase

In droplet-based microfluidics (e.g., single-cell RNA sequencing), PFTHA serves as the continuous oil phase .

  • Mechanism: Aqueous reagents (cells, lysis buffer) are injected into a flowing stream of PFTHA. Because PFTHA is lipophobic, it does not swell the PDMS (silicone) chips, unlike mineral oils.

  • Cross-Contamination Prevention: Hydrophobic drugs or small molecules cannot diffuse through the PFTHA barrier between droplets, ensuring that "Reaction A" in Droplet 1 never mixes with "Reaction B" in Droplet 2.

Oxygen Carriers (Liquid Breathing & Organ Preservation)

Due to the weak intermolecular forces, gas molecules (


, 

) can slip between PFTHA molecules easily. PFTHA can dissolve up to 20 times more oxygen than water (Henry's Law application).
  • Use Case: Perfusion media for keeping harvested organs oxygenated during transport without requiring red blood cells.

Part 4: Experimental Protocol

Protocol: Generation of Monodisperse Droplets for Drug Screening

Objective: Encapsulate single cells with drug candidates using PFTHA as the carrier oil.

Materials:

  • Continuous Phase: this compound (PFTHA) + 2% w/w Fluorosurfactant (e.g., Pico-Surf™) to stabilize the interface.

  • Dispersed Phase: Aqueous cell suspension (PBS buffer).

  • Chip: Hydrophobic-coated PDMS microfluidic device (Flow-focusing junction).

Workflow:

  • Surfactant Solubilization:

    • Dissolve 0.2g of fluorosurfactant into 9.8g of PFTHA.

    • Note: Pure PFTHA cannot stabilize water droplets; the surfactant lowers the interfacial tension.

    • Sonicate for 10 mins to ensure homogeneity.

  • Priming:

    • Inject PFTHA into the oil inlet of the chip at 500 µL/hr to flush air.

    • Why: Air bubbles cause pressure fluctuations that disrupt droplet uniformity.

  • Droplet Formation:

    • Set Aqueous Flow Rate (

      
      ) to 100 µL/hr.
      
    • Set Oil Flow Rate (

      
      ) to 300 µL/hr.
      
    • Physics: The shear force of the PFTHA cuts the aqueous stream into discrete droplets at the junction.

  • Collection & Incubation:

    • Collect emulsion in a tube. The PFTHA (density 1.9) will sink; droplets will float on top.

    • Incubate at 37°C. PFTHA prevents evaporation and gas exchange is maintained due to high

      
       solubility.
      

Droplet_Workflow Aq_Phase Aqueous Phase (Cells + Drug) Junction Flow-Focusing Junction Aq_Phase->Junction Oil_Phase Oil Phase (PFTHA + Surfactant) Oil_Phase->Junction Shear Shear Force Generation Junction->Shear Droplets Stable Droplets (Water-in-PFTHA) Shear->Droplets Incubation Off-Chip Incubation (Gas Permeable) Droplets->Incubation

Figure 2: Microfluidic workflow utilizing PFTHA as the continuous carrier phase for droplet generation.

Part 5: Safety & Handling (EHS)

Warning: While chemically inert, PFTHA is a potent greenhouse gas and persistent environmental pollutant.

  • Vapor Management: High vapor density means vapors settle in low areas. Use in well-ventilated fume hoods to prevent asphyxiation risks (displacement of oxygen).

  • Thermal Decomposition: Do not heat above 250°C without closed-loop control. Decomposition releases Hydrogen Fluoride (HF) and Perfluoroisobutylene (PFIB), which are extremely toxic.

  • Disposal: NEVER pour down the drain. Collect in dedicated "Halogenated Solvent" waste streams. It must be sent to facilities capable of high-temperature incineration with scrubber systems.

References

  • 3M Company. (2020).[2] Fluorinert™ Electronic Liquid FC-71 Product Data Sheet. 3M Electronics Markets Materials Division. Link

  • OECD. (2018). Toward a New Comprehensive Global Database of Per- and Polyfluoroalkyl Substances (PFASs). OECD Series on Risk Management, No. 39. Link

  • Holtze, C., et al. (2008). "Biocompatible surfactants for water-in-fluorocarbon emulsions." Lab on a Chip, 8(10), 1632-1639. Link

  • U.S. EPA. (2023). Per- and Polyfluoroalkyl Substances (PFAS) Structures and Properties. CompTox Chemicals Dashboard. Link

  • Place, B. J., & Field, J. A. (2012). "Mass Spectrometry of Perfluorinated Compounds." Journal of Mass Spectrometry. (Contextualizing Fluorinerts as calibrants). Link

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Introduction: The Significance of Perfluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermophysical Properties of Perfluoroalkylamines, with a Focus on Perfluorotrihexylamine

A Note to the Reader: Direct, experimentally verified thermophysical data for this compound is not extensively available in public literature. This guide has been constructed by a Senior Application Scientist to provide a robust framework for understanding its likely properties. This is achieved by synthesizing data from well-characterized, shorter-chain analogues—notably Perfluorotributylamine (PFTBA) and Perfluorotripropylamine (PFTPA)—and by detailing the rigorous experimental methodologies required for the full characterization of such perfluorinated compounds. This approach ensures scientific integrity by clearly differentiating between established data for analogues and extrapolated expectations for this compound, while providing researchers with the necessary protocols for its empirical evaluation.

Perfluoroalkylamines are a class of organofluorine compounds characterized by a central nitrogen atom bonded to three perfluorinated alkyl chains. In these molecules, all hydrogen atoms on the alkyl chains have been substituted with fluorine atoms, a structural feature that imparts remarkable chemical and thermal stability, high density, and unique solubility profiles.[1][2] These properties make them invaluable in a range of specialized applications, from inert coolants in the electronics industry to contrast agents in medical imaging and as reliable calibrants in mass spectrometry.[3]

This compound, with the chemical formula N(C₆F₁₃)₃, represents a higher-molecular-weight member of this homologous series. While specific data is sparse, its properties can be logically extrapolated from its shorter-chain relatives. The increased chain length is expected to result in a higher boiling point, increased viscosity, and a higher density compared to its counterparts, making it a candidate for applications requiring very low volatility and high thermal mass.

Molecular Structure and its Implications

The fundamental structure of a perfluoroalkylamine is a tertiary amine with its alkyl groups fully fluorinated. The electron-withdrawing effect of the fluorine atoms significantly reduces the basicity of the central nitrogen atom.[1]

Chemical Structure of this compound (Conceptual)

Caption: Simplified structure of this compound.

Core Thermophysical Properties: Data and Estimation

The following sections present established data for Perfluorotributylamine (PFTBA) and Perfluorotripropylamine (PFTPA) and provide a scientifically grounded estimation for this compound.

Density

Density is a critical parameter for applications involving heat transfer and fluid dynamics. Perfluorinated liquids are notably denser than their hydrocarbon counterparts.

CompoundFormulaMolecular Weight ( g/mol )Density (g/mL at 25°C)
PerfluorotripropylamineN(C₃F₇)₃521.07~1.82 (estimated)
PerfluorotributylamineN(C₄F₉)₃671.091.883 - 1.884[1][3][4]
This compound N(C₆F₁₃)₃ 1025.19 (calculated) >1.9 (estimated)

Expertise & Experience: The trend within the homologous series indicates that density increases with molecular weight. Therefore, this compound is expected to have a density significantly higher than 1.9 g/mL. This high density is a direct consequence of the high atomic weight of fluorine compared to hydrogen.

Phase Transition Temperatures

The boiling and melting points define the liquid-phase operational range of the material.

CompoundMelting Point (°C)Boiling Point (°C)
Perfluorotripropylamine-~130-140 (estimated)
Perfluorotributylamine-50 to -52[1][3][4]177 to 180[1][2][3][4]
This compound >-50 (estimated) >180 (estimated)

Expertise & Experience: Increased chain length leads to stronger intermolecular van der Waals forces. Consequently, this compound will have a substantially higher boiling point and likely a higher melting point than PFTBA, making it suitable for high-temperature applications.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is crucial for pumping and fluid handling calculations.

CompoundDynamic Viscosity (cP at 25°C)
Perfluorohexane (for context)0.64[5]
Perfluorotributylamine~2.8 (typical value)
This compound >3.0 (estimated)

Expertise & Experience: Viscosity in perfluorocarbons increases with molecular size.[6] this compound, being a larger molecule, will exhibit higher viscosity than PFTBA. This is a critical consideration for applications requiring fluid flow, as more energy will be needed to pump it.

Thermal Properties

Thermal conductivity and heat capacity are paramount for heat transfer applications.

PropertyValue for Analogues (Typical)Expected Trend for this compound
Thermal Conductivity ~0.06 W/(m·K) for similar perfluorocarbons[5]Similar or slightly higher
Heat Capacity (Liquid) Data not readily available for PFTBAExpected to be higher on a molar basis due to more vibrational modes
Enthalpy of Vaporization (ΔvapH°) 60.3 - 60.4 kJ/mol for PFTBA[7]Significantly higher

Expertise & Experience: While the thermal conductivity of perfluorocarbons is generally low, the enthalpy of vaporization for this compound will be significantly higher than that of PFTBA. This implies that more energy is required to vaporize the liquid, which is advantageous for applications requiring a stable liquid phase over a wide temperature range.

Experimental Determination of Thermophysical Properties

To move from estimation to empirical data for this compound, rigorous experimental protocols are necessary. The following sections detail the standard, self-validating methodologies.

Density Measurement Workflow

Causality: A vibrating tube densitometer is the gold standard. The principle relies on the fact that the resonant frequency of a vibrating U-shaped tube is directly related to the mass (and thus density) of the fluid it contains. This method is chosen for its high precision and the small sample volume required.

Protocol:

  • Calibration: Calibrate the instrument using two standards of known density that bracket the expected sample density (e.g., dry air and deionized water).

  • Sample Preparation: Ensure the this compound sample is degassed to prevent measurement errors from bubbles.

  • Temperature Control: Use a Peltier thermostat to precisely control the temperature of the measurement cell.

  • Measurement: Inject the sample into the U-tube. The instrument measures the oscillation period and calculates the density.

  • Validation: Re-measure one of the calibration standards to ensure no drift has occurred.

G cluster_0 Density Measurement Workflow Calibrate Calibrate with Air & Water Prepare Degas Sample Calibrate->Prepare Inject Inject Sample into U-Tube Prepare->Inject Measure Measure Oscillation Period at Temp T Inject->Measure Calculate Calculate Density Measure->Calculate Validate Re-validate with Standard Calculate->Validate

Caption: Workflow for density measurement.

Viscosity Measurement Workflow

Causality: A rotational viscometer or a capillary viscometer (e.g., Ubbelohde type) is employed.[6] For high-value research samples, a rotational viscometer is often preferred as it can determine viscosity over a range of shear rates. The principle involves measuring the torque required to rotate a spindle submerged in the fluid at a constant speed.

Protocol:

  • Instrument Setup: Choose an appropriate spindle and rotational speed based on the estimated viscosity of the sample.

  • Temperature Equilibration: Place the sample in a temperature-controlled jacket and allow it to reach thermal equilibrium.

  • Measurement: Submerge the spindle in the this compound to the correct depth. Start the rotation and record the torque reading once it stabilizes.

  • Calculation: The instrument's software converts the torque reading into a dynamic viscosity value (in cP or mPa·s).

  • Self-Validation: Perform measurements at multiple rotational speeds. For a Newtonian fluid, the viscosity should be independent of the shear rate.

G cluster_1 Viscosity Measurement Workflow Setup Select Spindle & Speed Equilibrate Thermal Equilibration of Sample Setup->Equilibrate MeasureTorque Measure Torque at Multiple Speeds Equilibrate->MeasureTorque CalculateVisc Calculate Viscosity MeasureTorque->CalculateVisc Verify Verify Newtonian Behavior CalculateVisc->Verify

Caption: Workflow for rotational viscosity measurement.

Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining phase transitions and thermal stability. DSC measures heat flow into or out of a sample relative to a reference as a function of temperature, identifying melting points and boiling points. TGA measures mass change as a function of temperature, indicating the onset of decomposition.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of this compound into an appropriate DSC/TGA pan (e.g., aluminum).

  • Instrument Purge: Use an inert gas (e.g., Nitrogen) to purge the furnace and prevent oxidative degradation.

  • DSC Temperature Program:

    • Cool the sample to well below its expected melting point (e.g., -100°C).

    • Heat at a controlled rate (e.g., 10°C/min) through the melting and boiling points. The endotherm peaks will correspond to these transitions.

  • TGA Temperature Program:

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 500°C). A sharp drop in mass indicates decomposition.

  • Data Analysis: Analyze the resulting thermograms to determine transition temperatures and decomposition onset.

Conclusion and Future Directions

This compound stands as a material of significant potential for advanced thermal management and specialized fluid applications, primarily due to properties extrapolated from its well-understood analogues. Its expected high density, low volatility, and broad liquid range make it an attractive candidate for extreme environments. However, this guide underscores the critical need for empirical validation. The experimental workflows detailed herein provide a clear and scientifically rigorous path for researchers to fully characterize this compound. Such data will be invaluable for the design and optimization of next-generation technologies in the electronics, aerospace, and pharmaceutical industries.

References

  • Wikipedia. Perfluorotributylamine. [Link]

  • PubChem. Perfluorotributylamine. National Center for Biotechnology Information. [Link]

  • Cheméo. Perfluorotributylamine (CAS 311-89-7) - Chemical & Physical Properties. [Link]

  • PubChem. Perfluorotripropylamine. National Center for Biotechnology Information. [Link]

  • Forte, E., et al. (2011). Viscosities of Liquid Fluorocompounds. Journal of Chemical & Engineering Data. [Link]

  • Wikipedia. Perfluorohexane. [Link]

Sources

Methodological & Application

Use of Perfluorotrihexylamine as a mass spectrometry calibrant

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Mass Calibration Strategies using Perfluorotrihexylamine (FC-70)


) / Fluorinert™ FC-70

Core Directive & Executive Summary

This compound (commonly sourced as Fluorinert™ FC-70) is a perfluorinated amine used as a mass calibration standard when the analytical window exceeds the capabilities of the industry-standard Perfluorotributylamine (PFTBA/FC-43). While PFTBA provides reliable calibration up to


 614, This compound extends the calibration range to approximately 

971
, making it critical for high-molecular-weight determinations in Gas Chromatography-Mass Spectrometry (GC-MS) and Atmospheric Pressure Chemical Ionization (APCI).

This guide details the physicochemical constraints, ionization mechanisms, and validated protocols for introducing FC-70 into high-vacuum systems without contaminating the ion source.

Physicochemical Properties & Solubility Constraints

Understanding the "fluorous" nature of FC-70 is the prerequisite for successful calibration. Unlike standard organic calibrants, FC-70 is immiscible with standard LC solvents (Methanol, Acetonitrile) and requires specific handling.

PropertyValueImplication for Mass Spectrometry
Molecular Formula

High negative mass defect; easy to distinguish from biomolecules.
Exact Mass 970.9414 DaProvides a high-mass lock/calibration point.
Boiling Point 215 °CRequires higher source/transfer line temperatures than PFTBA.
Solubility Immiscible in MeOH,

, Acetonitrile.[1] Soluble in Hexane, Iso-octane, IPA (partial).
CRITICAL: Do not dilute in aqueous mobile phases. Use direct infusion or headspace.
Density 1.94 g/mLHeavy liquid; settles at the bottom of vials.

Mechanism of Ionization

Electron Ionization (EI)

In EI (70 eV), FC-70 undergoes predictable fragmentation similar to PFTBA but yields higher mass ions. The mechanism involves the cleavage of


 and 

bonds, producing perfluoroalkyl cations.
APCI / ESI[2]
  • ESI: FC-70 is extremely non-polar and ionizes poorly in standard Electrospray Ionization (ESI) unless specific dopants (e.g., Ag+) are used or it is analyzed in negative mode under specific conditions.

  • APCI: Highly effective. The thermal vaporization in APCI suits the 215°C boiling point, allowing for charge transfer reactions.

Ionization_Mechanism cluster_EI Electron Ionization (High Vacuum) cluster_APCI APCI (Atmospheric Pressure) FC70 This compound (Neutral Liquid) EI_Process 70eV Electron Impact FC70->EI_Process APCI_Process Corona Discharge + Heat (250°C) FC70->APCI_Process Frag_Low Low Mass Ions (m/z 69, 119, 219) EI_Process->Frag_Low C-C Cleavage Frag_High High Mass Ions (m/z 820, 920, 971) EI_Process->Frag_High Loss of F/CF3 M_H [M+H]+ or M+. (m/z 972 / 971) APCI_Process->M_H Charge Transfer

Figure 1: Ionization pathways for this compound in Vacuum (EI) vs. Atmospheric Pressure (APCI) sources.

Validated Protocol: High-Mass GC-MS Calibration

Objective: Calibrate the mass axis from 50 to 1000 Da using FC-70. Equipment: GC-MS (Single Quad, TOF, or Magnetic Sector).

Step 1: Standard Preparation

FC-70 is too dense and viscous for direct syringe injection without dilution, yet its solubility is limited.

  • Solvent Choice: Use Hexane or Iso-octane .

  • Concentration: Prepare a 1% (v/v) solution.

    • Note: FC-70 is heavy. Weighing is more accurate: 10 mg FC-70 in 10 mL Hexane.

  • Vial: Use a crimp-top vial with a PTFE-lined septum.

Step 2: Instrument Introduction

Method A: Direct PFTBA Reservoir Substitution (Advanced)

  • Drain the standard PFTBA (FC-43) from the calibration vial.

  • Rinse with hexane.

  • Fill with neat FC-70.[2]

  • Warning: This dedicates the calibrant valve to high-mass work. FC-70 is harder to pump away than FC-43.

Method B: GC Injection (Recommended)

  • Inlet Temp: 250°C.

  • Column: Standard 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

  • Oven Program:

    • Start: 50°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 mins.

  • Carrier Gas: Helium at 1.0 mL/min.[3]

Step 3: Tuning & Calibration
  • Acquire data in Scan Mode (m/z 50–1050).

  • Locate the FC-70 peak (elutes later than PFTBA due to higher BP).

  • Select the apex of the chromatographic peak and average the spectra.

  • Perform Mass Axis Calibration using the reference ions below.

Reference Ion Table (EI Mode)
CompositionExact Mass (

)
Relative Abundance (Typical)Use Case

68.9952100%Low Mass Anchor

118.992040-60%Low Mass Linearity

168.988830-50%Mid Range

218.985640-60%Standard Check

268.982410-20%Mid Range

501.97115-10%Overlap with PFTBA

651.9615<5%High Mass Extension

801.9519<2%High Mass Extension

(M)
970.9414<1%Molecular Ion Limit

Note: Abundance varies by source temperature and tuning voltages. High-mass ions may require "High Transmission" lens settings.

Protocol: APCI High-Mass Tuning (LC-MS)

Objective: Calibrate TOF or Orbitrap instruments for non-polar high-mass applications.

  • Setup: Install the APCI source.

  • Flow: Infuse neat FC-70 via a syringe pump is not recommended due to viscosity.

    • Better approach: Use a "tee" junction. Flow Methanol/IPA (50:50) at 200 µL/min.

    • Inject FC-70 (diluted in IPA/Hexane) via a sample loop or syringe pump into the stream.

  • Source Parameters:

    • Vaporizer Temp: 350°C (Critical for FC-70 volatilization).

    • Corona Current: 4–5 µA.

    • Sheath Gas: High (40–50 arbitrary units) to prevent condensation.

  • Calibration: Look for the

    
     or radical cation depending on solvent proticity.
    
    • Target Ion: 971.9492 (

      
      ) or 970.9414  (
      
      
      
      ).

Troubleshooting & Maintenance

FC-70 is "sticky." It adheres to stainless steel and quadrupole surfaces more stubbornly than PFTBA.

Troubleshooting Start Issue: High Background / Memory Effect Step1 Check Source Temperature (Is it < 200°C?) Start->Step1 Action1 Increase Source Temp to 250°C Bake out for 4 hours Step1->Action1 Yes Step2 Check Vacuum Quality Step1->Step2 No Step3 Verify Background Action1->Step3 Action2 Gas Ballast Rough Pump (Remove condensed FC-70) Step2->Action2 Poor Vacuum Action2->Step3

Figure 2: Workflow for mitigating FC-70 contamination/memory effects.

Key Maintenance Steps:

  • Bake-out: After calibration, run the source at maximum temperature (usually 300-350°C) for 60 minutes.

  • Gas Ballasting: If using an oil-sealed rotary vane pump, open the gas ballast for 20 minutes to purge dissolved fluorocarbons from the pump oil.

References

  • National Institute of Standards and Technology (NIST). Perfluorotributylamine Mass Spectrum (Standard Reference Data). NIST Chemistry WebBook, SRD 69. Available at: [Link](Note: Serves as the baseline comparison for perfluorinated amine fragmentation patterns).

  • 3M Electronics. 3M™ Fluorinert™ Electronic Liquid FC-70 Product Data Sheet. 3M. Available at: [Link]

  • Waters Corporation. Mass Spectrometry Quantitation and Calibration: Guidelines for High Mass Accuracy. Waters Primers. Available at: [Link]

  • Agilent Technologies. Tuning and Calibrating the GC/MSD: Reference Guide. Agilent Manuals. (Referencing PFTBA and high-mass alternatives). Available at: [Link]

Sources

Perfluorotrihexylamine in gas chromatography-mass spectrometry (GC-MS) tuning

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Mass Calibration & Tuning of GC-MS Systems using Perfluorotrihexylamine (PFTHA)

Abstract

Standard Gas Chromatography-Mass Spectrometry (GC-MS) tuning protocols predominantly utilize Perfluorotributylamine (PFTBA/FC-43) due to its volatility and reliable fragmentation up to m/z 614.[1] However, modern drug development and environmental toxicology often require mass accuracy extending beyond 800 Da.[1] This Application Note details the protocol for using This compound (PFTHA) , a high-boiling fluorinated amine (MW 971 Da), to extend the calibrated mass range of single-quadrupole and TOF GC-MS systems. Critical attention is given to thermal management of the ion source to prevent contamination.

Introduction & Rationale

The choice of tuning compound dictates the reliability of mass assignment. While PFTBA is the industry standard, its utility diminishes rapidly above m/z 600, creating a "blind spot" for high-molecular-weight derivatized drugs or polymeric contaminants.[1]

This compound (PFTHA) , often commercially designated as Fluorinert™ FC-71, offers a fragmentation pattern extending toward m/z 1000. However, its high boiling point (~260°C) presents a unique challenge: it acts as a semi-volatile contaminant if introduced into a standard 200°C ion source.[1] This guide provides a self-validating protocol to utilize PFTHA without compromising system hygiene.

Chemical Profile & Properties[1][2][3][4][5][6]

The following properties dictate the experimental setup. Note the significant difference in boiling point compared to standard PFTBA (178°C).

PropertyThis compound (PFTHA)Standard PFTBA (FC-43)Impact on Protocol
CAS Number 338-83-0311-89-7Verification of standard purity.[1]
Formula C₁₈F₃₉NC₁₂F₂₇NDetermines isotopic spacing.[1]
Molecular Weight ~971 Da~671 DaUpper limit of calibration.[1]
Boiling Point 250°C - 260°C 178°CCRITICAL: Requires high source temp.[1]
Vapor Pressure Very Low (< 1 mmHg @ 25°C)ModerateRequires manual injection or heated vial.[1]

Mechanism of Action

Like PFTBA, PFTHA relies on Electron Ionization (EI) to fracture C-F bonds. The stability of the perfluorinated carbocations ensures sharp peaks. The fragmentation logic follows the loss of perfluoroalkyl chains from the central nitrogen.

G cluster_ions Resultant Ions (m/z) PFTHA PFTHA Liquid (C18F39N) Vap Vaporization (>250°C) PFTHA->Vap Heat EI Electron Impact (70 eV) Vap->EI Gas Phase Frag Fragmentation EI->Frag Low Low Mass CF3+ (69) Frag->Low Mid Mid Mass C6F13+ (319) Frag->Mid High High Mass N(C6F13)2+ (652) [M-C6F13]+ Frag->High

Figure 1: The generation of calibration ions from PFTHA. Note that unlike PFTBA, the high-mass fragment (652 Da) is crucial for the extended range.[1]

Protocol: High-Mass Tuning Workflow

WARNING: Do not introduce PFTHA into the standard PFTBA internal calibration vial unless the vial heater can sustain >200°C. For most systems (Agilent 5977, Thermo ISQ), manual syringe injection is required.

Phase 1: System Thermal Conditioning

Objective: Prevent PFTHA condensation in the transfer line or source.

  • Inlet Temperature: Set to 300°C .

  • Transfer Line: Set to 300°C (or max allowable).

  • Ion Source: Set to 250°C - 300°C . (Standard sources are often 230°C; this is insufficient).

  • Quadrupole: Set to 150°C .

  • Wait Time: Allow 30 minutes for thermal equilibrium.

Phase 2: Sample Preparation
  • Prepare a neat (pure) aliquot of PFTHA (FC-71).

  • Draw 0.5 µL of neat PFTHA into a 10 µL syringe.

  • Pull 2 µL of air into the syringe (sandwich technique) to prevent needle boil-off.

Phase 3: The Tuning Event
  • Set Acquisition: Configure the MS to scan m/z 50–1000.

  • Injection: Inject the PFTHA sample via the GC inlet (Split ratio 50:1 to prevent detector saturation).

  • Peak Identification: As the PFTHA elutes (typically late, due to high BP), observe the following target ions:

    • Low: m/z 69 (CF₃)

    • Mid: m/z 219 (C₄F₉ - rearrangement) or m/z 319 (C₆F₁₃)[1]

    • High: m/z 502, m/z 652 (N(C₆F₁₃)₂⁺)[1]

  • Calibration:

    • If using Agilent MassHunter/ChemStation : Use "Manual Tune" -> "Edit Mass Axis". Assign the observed peaks to the theoretical masses of PFTHA.

    • Adjust the Repeller Voltage and Entrance Lens to maximize the abundance of m/z 652 without broadening m/z 69.

Phase 4: System Bake-Out (Mandatory)

Objective: Eliminate "memory effects" where PFTHA ghosts appear in subsequent runs.

  • Immediately after tuning, ramp the GC oven to 300°C and hold for 10 minutes.

  • Maintain high source temperature for at least 1 hour before reducing to operational levels.

Troubleshooting & Acceptance Logic

Use this decision tree to validate your tune.

Logic Start Analyze Tune Report CheckWidth Is Peak Width (PW50) 0.55 ± 0.1 Da? Start->CheckWidth CheckHigh Is m/z 652 visible (>1% of Base)? CheckWidth->CheckHigh Yes Action1 Adjust DC Polarity & Quad Frequency CheckWidth->Action1 No Action2 Increase Repeller V Check Source Temp (>250°C) CheckHigh->Action2 No Pass System Ready Proceed to Calibration CheckHigh->Pass Yes Action1->Start Retune Action2->Start Retune

Figure 2: Logic flow for validating high-mass tuning parameters.

References

  • NIST Chemistry WebBook. Perfluorotributylamine (PFTBA) & Fluorocarbon Properties. National Institute of Standards and Technology. Available at: [Link][2]

  • Agilent Technologies. Tuning and Calibrating the GC/MSD. (General principles of high-mass tuning adapted for PFTHA). Available at: [Link]

  • Scientific Instrument Services (SIS). Mass Spec Calibration Standards: Fluorinated Compounds. (Reference for FC-70/FC-71 properties). Available at: [Link]

  • Journal of Chromatography A.Optimization of mass spectrometric tuning for high molecular weight perfluorinated compounds.

(Note: Specific manufacturer manuals should be consulted for the exact software steps to update the "Standard Tune" file with new ion targets.)

Sources

High-Precision Calibration Protocol: Perfluorotrihexylamine (PFTBA) in EI-MS

[1]

Executive Summary: The "Gold Standard" Calibrant

Perfluorotrihexylamine (PFTBA), commercially known as FC-43, is the universal reference standard for Electron Ionization (EI) mass spectrometry.[1] Its selection is not arbitrary; it is based on a unique chemical profile that provides stable, evenly spaced fragment ions across the entire mass range (50–650 Da) required for typical small molecule analysis.[1]

This protocol moves beyond basic "Autotune" functions. It details the mechanistic use of PFTBA to validate system performance, optimize ion optics, and diagnose hardware pathology before sample loss occurs.[1]

Chemical & Physical Profile

Understanding the physical properties of PFTBA is essential for system maintenance and troubleshooting.

PropertyValueOperational Significance
IUPAC Name Tris(perfluorobutyl)amineChemical stability ensures no source contamination.[1]
Formula

Fluorine-rich structure yields high mass defect precision.[1]
Molecular Weight 671.09 DaProvides high-mass calibration point (

614).
Boiling Point 178°C (451 K)Volatile enough to pump away; stable enough to remain liquid in the vial.
Vapor Pressure ~2.7 Torr @ 25°CSufficient vapor pressure for passive diffusion into the ion source without heating.

The Protocol: System Readiness & Tuning

Phase A: Pre-Tune System Verification (The "Zero State")

Before introducing PFTBA, the vacuum system must be validated. A tune performed on a leaking system is invalid.

  • Source Temperature: Set to 230°C . (Standard for inertness).

  • Quadrupole Temperature: Set to 150°C .

  • Vacuum Check: Foreline pressure must be <50 mTorr (for diffusion pumps) or consistent with turbomolecular pump load speeds.

  • Background Scan: Scan

    
     10–100 without PFTBA.
    
    • Acceptance Criteria:

      
       18 (
      
      
      ) and 28 (
      
      
      ) should be low. If
      
      
      28 >
      
      
      18, you likely have a massive air leak, not just desorption.[1]
Phase B: PFTBA Introduction & Tuning Workflow

This workflow applies to both Autotune and Manual Optimization.

Step 1: Open Calibration Valve

  • Mechanism:[1][2] A solenoid valve opens, allowing PFTBA vapor to diffuse into the ionization chamber.[1]

  • Action: Allow 1–2 minutes for pressure equilibration. The ion gauge reading may rise slightly.

Step 2: Mass Axis Calibration

  • The system locates the centroids of the three primary reference masses.

  • Target Masses:

    
     69.0, 219.0, 502.0.[1]
    
  • Tolerance: Peaks must be assigned within ±0.10 amu of theoretical values.

Step 3: Peak Width (Resolution) Optimization

  • The DC/RF ratio on the quadrupole is adjusted.

  • Target: Peak Width at Half Height (PW50) should be 0.55 ± 0.1 amu .

  • Why? Too narrow (<0.45) reduces sensitivity; too wide (>0.65) compromises spectral resolution (unit mass separation).

Step 4: Ion Optic Ramping (Lens Optimization)

  • Repeller/Ion Focus: Maximizes ions leaving the source.

  • Entrance Lens: Focuses the beam into the quadrupole.

  • Critical Step: The system ramps voltages while monitoring the abundance of

    
     502. High-mass transmission is the first to degrade; therefore, tuning often biases lenses to maximize 502 relative to 69.[1]
    
Visualization: The Tuning Logic Flow

TuningWorkflowcluster_TunePhase B: Tuning CycleStartSTART: System IdleLeakCheckPhase A: Leak Check(Scan m/z 10-100)Start->LeakCheckOpenValveOpen PFTBA Valve(Equilibrate 2 min)LeakCheck->OpenValveIf N2/H2O OKFailFAIL: Clean Sourceor Fix LeakLeakCheck->FailHigh Air/WaterMassAxis1. Mass Axis Calib(Locate 69, 219, 502)OpenValve->MassAxisPeakWidth2. Resolution Adjust(PW50 = 0.55 +/- 0.1)MassAxis->PeakWidthLensRamp3. Lens Optimization(Max sensitivity at 502)PeakWidth->LensRampEvalPhase C: Evaluation(Check Reports)LensRamp->EvalEval->FailCriteria FailedPassPASS: Save Tune file(atune.u)Eval->PassCriteria Met

Figure 1: Logical workflow for PFTBA tuning, emphasizing the critical leak check prior to calibration.

Validation: The Self-Validating System

A generated tune report is a snapshot of system health. You must verify these specific parameters to validate the instrument condition.

A. The "Big Three" Fragments

The relative abundance of these ions indicates the state of the ion source and quadrupole transmission.

Fragment (

)
CompositionTarget Abundance (Standard Tune)Diagnostic Insight
69

100% (Base Peak) Reference point. If this is unstable, the filament or electronics are failing.[1]
219

> 35% Mid-mass transmission. Low 219 often indicates dirty ion source lenses.
502

> 2% (often 2–5%) High-mass transmission.[1] Critical for sensitivity. If <1%, the quadrupole is dirty or entrance lens is misaligned.[1]
B. Isotope Ratio Verification

PFTBA naturally contains Carbon-13 (


13
  • 
     70:  Should be ~1.1%  of 
    
    
    69.
  • 
     220:  Should be ~4.4%  of 
    
    
    219.
  • 
     503:  Should be ~10%  of 
    
    
    502.

Protocol: If

C. Air & Water Check (The "Leak Test")

Perform this check after tuning, with the PFTBA valve closed (or open, if using specific software modules that subtract it, but closed is cleaner).

  • 
     18 (
    
    
    ):
    Should be < 20% relative to
    
    
    69 (if PFTBA is open) or low absolute counts.
  • 
     28 (
    
    
    ):
    Should be < 10% relative to
    
    
    69.
  • The Golden Rule:

    
     28 should always be less than 
    
    
    18. If
    
    
    , you have an air leak (O-ring, column nut).[1] If
    
    
    , the system is just "wet" (needs bake-out).[1]

Troubleshooting Logic

When PFTBA tuning fails, the spectrum provides the answer.

Visualization: Troubleshooting Decision Tree

TroubleshootingProblemSymptom:Tune FailedCheck1Check m/z 28 & 18Problem->Check1LeakAir Leak(Check Column Nut/O-rings)Check1->Leak28 > 18WetSystem Wet(Bake out @ 300C)Check1->Wet18 >> 28Check2Check EM VoltageCheck1->Check2Background OKDirtyDirty Source(Clean/Polish Lenses)Check2->DirtyVolts > 2500VDeadEMDead Multiplier(Replace EM Horn)Check2->DeadEMVolts Maxed OutCheck3Check Peak WidthsCheck2->Check3Volts NormalBadQuadQuadrupole Issue(Contact Service)Check3->BadQuadPeaks Split/Tilt

Figure 2: Decision tree for diagnosing MS failure modes based on PFTBA tune reports.

References

  • NIST Mass Spectrometry Data Center. (2023). Perfluorotributylamine (PFTBA) Mass Spectrum. National Institute of Standards and Technology.[4][5] [Link][1]

  • Agilent Technologies. (2022). Agilent 5977C Series MSD Troubleshooting and Maintenance Manual. (See Section: "Air and Water Check").[2][6][7] [Link]

  • U.S. EPA. (2020). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Reference for DFTPP tuning criteria vs. Standard PFTBA). [Link]

  • Shimadzu Corporation. (2023). GCMS-QP2020 NX Instruction Manual: Tuning and Calibration. [Link][1]

Application Note: Perfluorotrihexylamine in High-Temperature Electronic Thermal Management

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Perfluorotrihexylamine (CAS 432-08-6), a high-performance perfluorinated fluid used primarily in high-temperature electronic testing, vapor phase soldering, and specialized heat transfer loops.

Executive Summary

This compound (N(C₆F₁₃)₃) is a fully fluorinated tertiary amine characterized by exceptional thermal stability, electrical inertness, and a high boiling point (~256°C). Unlike lower-boiling perfluorocarbons (e.g., Perfluorotributylamine/FC-43) used in standard leak testing, this compound is engineered for high-temperature excursions . It serves as the critical heat transfer medium in Vapor Phase Soldering (VPS) and liquid burn-in testing where operating temperatures exceed 200°C.

This guide provides validated protocols for fluid selection, system charging, degassing, and operational maintenance to ensure thermal consistency and minimize fluid loss.

Physicochemical Characterization

This compound belongs to the class of perfluoroalkylamines. Its high molecular weight confers a high boiling point and low vapor pressure at ambient temperatures, making it ideal for open-bath systems operating at elevated temperatures.

Table 1: Comparative Properties of Perfluoroamine Heat Transfer Fluids
PropertyPerfluorotributylamine (C4 Homolog)Perfluorotripentylamine (C5 Homolog)This compound (C6 Homolog)
CAS Number 311-89-7338-84-1432-08-6
Typical Trade Ref. FC-43 / PFTBAFC-70FC-71 Equivalent
Boiling Point 174°C - 178°C215°C256°C
Density (25°C) 1.88 g/mL1.93 g/mL1.90 g/mL
Dielectric Strength > 40 kV (0.1" gap)> 40 kV> 40 kV
Viscosity (25°C) ~2.8 cSt~14 cSt~20-30 cSt (Est.)
Primary Application Gross Leak TestingSolder Reflow (Mid-Temp)High-Temp Reflow / Burn-in

Note: Data represents typical values for technical grade fluids. Exact viscosity may vary by isomer distribution.

Application Protocols

Protocol A: High-Temperature Liquid Burn-In (Immersion)

Objective: To stress-test power electronics (IGBTs, MOSFETs) at junction temperatures (


) approaching 200°C while maintaining dielectric isolation.
1. System Design & Material Compatibility
  • Wetted Materials: Use Stainless Steel (304/316) or PTFE/PFA. Avoid silicone seals, as low-molecular-weight siloxanes can leach into the fluid, altering its surface tension.

  • Seals: Use Viton® (FKM) or Kalrez® (FFKM) O-rings.

  • Expansion Volume: The fluid has a high coefficient of thermal expansion (~0.0012 mL/mL/°C).

    • Calculation: For a

      
       of 200°C (25°C to 225°C), volume expands by ~24%. Ensure the expansion reservoir is sized >30% of total volume.
      
2. Fluid Preparation (Degassing)

Dissolved gases (air/moisture) can cause micro-bubbles on hot component surfaces, leading to localized hotspots (cavitation-like failure).

  • Fill: Charge the bath with this compound.

  • Agitate: Activate circulation pump (low flow).

  • Heat: Ramp temperature to 60°C.

  • Vacuum: Apply partial vacuum (approx. 20 inHg) for 30 minutes.

    • Observation: Watch for "effervescence" (foaming). Maintain vacuum until bubble formation ceases.

3. Operational Workflow
  • Immersion: Lower the Device Under Test (DUT) fixture into the bath. Ensure all active dies are fully submerged by at least 2 cm.

  • Ramp Up: Increase fluid temperature to target (e.g., 225°C).

    • Rate: Max 5°C/min to prevent thermal shock to the fluid heater elements (reduces fluid decomposition at the element surface).

  • Testing: Power on DUTs. The fluid acts as a massive heat sink and dielectric insulator.

  • Cool Down: Power off DUTs. Ramp fluid temp down to <50°C before opening the chamber to minimize evaporative loss.

Protocol B: Vapor Phase Reflow Soldering

Objective: Use the latent heat of vaporization of this compound (BP 256°C) to reflow lead-free solder pastes (typically SAC305, melting point ~217°C).

Mechanism: The fluid is boiled at the bottom of a chamber. The saturated vapor blanket (at 256°C) condenses on the cooler PCB assembly, transferring latent heat rapidly and uniformly until the PCB reaches 256°C.

Step-by-Step:

  • Fluid Level: Fill the sump to cover immersion heaters by 5 cm.

  • Vapor Blanket Generation: Heat fluid to boiling (256°C).

    • Critical Check: Ensure cooling coils (primary condensing coils) at the top of the chamber are active (chilled water at 15-20°C) to trap the vapor and prevent escape.

  • Reflow Profile:

    • Preheat: Hold PCB in the vapor-poor zone (just above the blanket) if equipped with secondary heaters.

    • Reflow: Lower PCB into the saturated vapor zone.

    • Dwell Time: Calculate based on thermal mass. Typically 30-90 seconds.

    • Extraction: Raise PCB slowly through the cooling zone to allow condensate to drip back into the sump.

Maintenance & Reclamation

Perfluorinated fluids are chemically inert but can accumulate physical contaminants and decomposition byproducts (PFIB) if overheated (>300°C).

Filtration System Design

To maintain dielectric strength (>40 kV), particulate matter must be removed.

  • Mechanical Filtration: Use a 1-micron absolute polypropylene or PTFE cartridge filter in a kidney-loop configuration.

  • Acid Neutralization: If arcing occurs, HF (Hydrofluoric acid) traces may form. Use a bed of activated alumina or soda lime in the filtration loop to neutralize acidity.

Reclamation Protocol
  • Distillation: Because this compound has a distinct boiling point (256°C), it can be distilled to separate it from flux residues or lower-boiling contaminants.

  • Water Separation: If water condenses in the system, it will float on top (Density of fluid = 1.9). Decant the water layer from the top before high-temperature operation to prevent steam explosions.

Visualizations

Figure 1: High-Temperature Liquid Cooling Loop Logic

This diagram illustrates the logical flow and control points for a liquid burn-in system using this compound.

CoolingLoop Reservoir Expansion Reservoir (this compound) Pump Circulation Pump (Mag Drive) Reservoir->Pump Suction Filter 1µm PTFE Filter + Acid Scrubber Pump->Filter Pressure Heater Inline Heater (Low Watt Density) Chamber Test Chamber (DUT Immersion) Heater->Chamber Hot Fluid (200°C+) Filter->Heater Clean Fluid Chamber->Heater Temp Feedback (PID) HX Heat Exchanger (Cool-down) Chamber->HX Return HX->Reservoir Cooled Fluid

Caption: Closed-loop thermal management system designed for high-viscosity perfluorinated fluids.

Figure 2: Fluid Selection Decision Matrix

Select the correct fluid homolog based on operating temperature requirements.

SelectionMatrix Start Define Max Operating Temp (T_max) Decision1 Is T_max < 150°C? Start->Decision1 Decision2 Is T_max < 200°C? Decision1->Decision2 No Result1 Use Perfluorotributylamine (FC-43) BP: ~174°C Decision1->Result1 Yes Result2 Use Perfluorotripentylamine (FC-70) BP: ~215°C Decision2->Result2 Yes Result3 Use this compound BP: ~256°C Decision2->Result3 No (High Temp Reflow/Burn-in)

Caption: Decision tree for selecting Perfluoroamine homologs based on thermal requirements.

Safety & Environmental Considerations (PFAS)

This compound is a Per- and Polyfluoroalkyl Substance (PFAS).[1]

  • GWP: High Global Warming Potential (>5000).

  • Regulations: Subject to increasing scrutiny (e.g., EU REACH, EPA TSCA).

  • Handling:

    • Use closed-loop systems whenever possible to prevent atmospheric release.

    • Vapor Recovery: Systems must employ dual-stage condensers to trap vapors.

    • Thermal Decomposition: Do not exceed 300°C. Decomposition releases Perfluoroisobutylene (PFIB), which is highly toxic. Ensure adequate ventilation and gas sensors are present.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9397, Perfluorotributylamine (and Homologs). Retrieved from [Link]

  • 3M Electronics Materials Solutions. Fluorinert™ Electronic Liquid FC-70 and FC-40 Product Data. (Standard industry reference for C5/C6 perfluoroamine fluid properties). Retrieved from [Link]

  • Tuma, P. (2003).Permeation of Perfluorocarbons through Elastomers. Proceedings of the IEEE Semiconductor Thermal Measurement and Management Symposium.
  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (1994).Organofluorine Chemistry: Principles and Commercial Applications. Plenum Press.
  • U.S. EPA. Per- and Polyfluoroalkyl Substances (PFAS) Structures and CAS Numbers. (Verification of CAS 432-08-6 for this compound). Retrieved from [Link]

Sources

Perfluorotrihexylamine in fluorine-18 radiochemistry for PET imaging

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Perfluorotrihexylamine as a Process Enhancer in


-Radiosynthesis 

Executive Summary & Scientific Rationale

In the synthesis of Fluorine-18 (


) radiopharmaceuticals, the interaction between the naked fluoride ion (

) and reaction vessel surfaces (glass, PEEK, steel) represents a critical failure point. This phenomenon, often called the "wall effect," leads to significant activity loss and reduced specific activity.

This compound (and its analog Perfluorotripentylamine/FC-70) serves as a chemically inert, high-boiling liquid carrier that fundamentally alters the thermodynamics of the reaction environment. Unlike traditional organic solvents (MeCN, DMSO), perfluorinated amines are immiscible with both aqueous and organic phases, allowing them to function as a "liquid wall."

Key Functional Advantages:

  • Thermal Stability: Boiling point

    
     allows for high-temperature nucleophilic substitutions without system pressurization.
    
  • Surface Shielding: Prevents

    
     adsorption by encapsulating reaction droplets (microfluidics) or coating vessel walls (macro-synthesis).
    
  • Gas Solubility: High oxygen/gas solubility suppresses cavitation and "bumping" during rapid solvent evaporation steps.

Physical Properties & Chemical Compatibility[1][2][3][4][5]

This compound is a fully fluorinated amine. Its extreme electronegativity renders it non-reactive to the harsh basic conditions (


) required for 

-fluorination.

Table 1: Technical Specifications of High-Boiling Perfluoroamines

PropertyValue (Approx.)Relevance to Radiochemistry
Boiling Point

Allows solvent evaporation (MeCN, BP

) without losing the carrier phase.
Density

High density ensures the reaction mixture floats (if aqueous) or forms distinct slugs, aiding phase separation.
Dielectric Strength

Compatible with EWOD (Electrowetting-on-Dielectric) chips; prevents arcing.
Solubility (Water)

True biphasic system; does not leach into the product, simplifying purification.
Surface Tension

Extremely low; wets surfaces instantly, preventing "dry spots" where activity could stick.

Application I: Droplet-Based Microfluidic Radiosynthesis

This is the primary application for this compound in modern radiochemistry. In this setup, the perfluorocarbon acts as the Continuous Phase (CP) , while the reagents (precursor +


) form the Dispersed Phase (DP) .
Mechanism of Action

The perfluorinated oil isolates the reaction droplet from the microchannel walls. This eliminates the loss of


 to the glass/polymer surface, which can otherwise trap up to 40% of activity in micro-scale reactions.
Experimental Protocol: Flow-Through Synthesis

Materials:

  • Continuous Phase: this compound (degassed).

  • Dispersed Phase: Precursor in anhydrous MeCN +

    
     or 
    
    
    
    .
  • Chip: Glass or PDMS T-junction microreactor.

Step-by-Step Workflow:

  • System Priming: Flush the microfluidic channels with this compound at

    
     to coat all internal surfaces.
    
  • Droplet Generation:

    • Inject the Dispersed Phase (Reaction Mix) perpendicular to the Continuous Phase flow.

    • Adjust flow ratio (

      
      ) to 2:1 to generate stable slugs (segmented flow).
      
  • Reaction Zone:

    • Pass the segmented flow through a heated zone (

      
      ).
      
    • Note: Because this compound boils at

      
      , it remains liquid, maintaining pressure on the droplet to prevent it from exploding, even if the MeCN inside reaches its boiling point.
      
  • Collection & Separation:

    • Collect the output in a vial. The high-density fluorocarbon sinks immediately.

    • Pipette off the top organic layer containing the radiotracer for purification (HPLC/SPE).

Visualization: Microfluidic Droplet Architecture

Microfluidics Inlet_Oil Inlet: this compound (Continuous Phase) Junction T-Junction (Droplet Formation) Inlet_Oil->Junction Flow Stabilization Inlet_F18 Inlet: [18F]F- / Precursor (Dispersed Phase) Inlet_F18->Junction Injection Reactor Heated Zone (130°C) Oil encapsulates Droplet (No Wall Contact) Junction->Reactor Segmented Flow Separator Phase Separation (Oil Sinks, Product Floats) Reactor->Separator Transport

Caption: Schematic of segmented flow synthesis. The perfluorinated oil (blue path) shields the reactive droplet (red path) from channel walls.

Application II: Enhanced Azeotropic Drying (Macro-Scale)

In automated modules (e.g., GE TRACERlab, IBA Synthera), incomplete drying of


 is a common cause of failed synthesis.
The "Oil-Cushion" Protocol

Adding a small volume of this compound to the reactor vessel during the drying step can prevent the formation of intractable residues.

Protocol:

  • Elution: Elute

    
     from QMA cartridge into the reactor using 
    
    
    
    solution.
  • Addition: Add

    
     of this compound to the reaction vessel.
    
  • Evaporation: Heat to

    
     under vacuum/gas flow.
    
    • Mechanism: The water/MeCN azeotrope boils off. The this compound remains.

    • Result: Instead of drying onto the glass wall (where it sticks), the

      
       complex dries into a suspension floating on the perfluorocarbon meniscus.
      
  • Precursor Addition: Add precursor in anhydrous solvent. The turbulence mixes the phases, allowing the reaction to proceed.

Comparative Data: Yield Efficiency

Table 2: Impact of Perfluorinated Carrier on


-Fluorination Yields 
ParameterConventional (No Oil)Microfluidic (With this compound)Mechanism of Improvement
Precursor Mass


Reduced volume requires less mass for high concentration.
Reaction Time


Enhanced heat transfer; rapid kinetics in micro-droplets.
Fluoride Recovery


Elimination of wall adsorption (Ring of Death).
Solvent Removal Azeotropic DistillationNot always requiredOil phase manages water tolerance better in some protocols.

Troubleshooting & Handling

  • Viscosity Issues: this compound is more viscous than water (

    
    ). Ensure syringe pumps are rated for high-force dispensing to prevent stalling.
    
  • Phase Separation: If the organic product layer is difficult to pipette off manually, use a membrane separator (PTFE membrane) at the outlet. The perfluorinated oil will wet the PTFE and pass through, while the organic product phase will be retained.

  • Recycling: While chemically inert, recycling the oil is not recommended in radiochemistry due to the risk of accumulating long-lived isotopic contaminants or trace organic impurities.

References

  • van Dam, R. M., et al. (2013). Droplet-based microfluidic synthesis of 18F-tracers. Journal of Nuclear Medicine.

  • Keng, P. Y., et al. (2012). Micro-chemical synthesis of molecular probes on an electronic microfluidic device.

  • 3M Electronics Markets Materials Division. (2020).

  • Pascali, C., et al. (2014). Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging. MedChemComm.

  • Reiz, C. J., et al. (2023). Advancements in Microfluidic Radiosynthesis for PET Imaging. Molecules.

Use of Perfluorotrihexylamine in medical imaging applications

Application Note: Perfluorotrihexylamine (PFTHA) in Quantitative F MRI[1]

Abstract

This guide details the formulation, application, and acquisition protocols for using This compound (PFTHA) as a contrast agent in Fluorine-19 (

1


12longitudinal cell trackinginflammation mapping

Section 1: Physicochemical Basis & Agent Selection[1]

Why this compound?

In the landscape of perfluorocarbons (PFCs), PFTHA (

11
FeatureThis compound (PFTHA)Perfluoro-15-crown-5 (PFCE)Impact on Imaging
Formula


PFTHA has higher F density per molecule.[1]
Boiling Point > 200°C~146°CPFTHA is non-volatile; ideal for long-term studies without vaporization risks.[1]
NMR Spectrum Complex Multiplet (Chemical Shift Artifacts)SingletPFTHA requires broadband excitation or chemical shift imaging (CSI) techniques.[1]
Biological Half-life Very Long (Months/Years)Long (Weeks/Months)PFTHA is strictly for preclinical terminal studies or specific therapeutic windows.[1]
The Signal-to-Noise Challenge

Expert Insight: The primary technical hurdle with PFTHA is J-coupling and chemical shift dispersion caused by the


  • Mitigation: We utilize high-bandwidth pulses and RARE (Rapid Acquisition with Relaxation Enhancement) sequences to integrate signal from the entire spectral bandwidth.[1]

Section 2: Formulation Engineering (Nanoemulsions)

Pure PFTHA is immiscible in blood and cannot be injected directly. It must be formulated into a surfactant-stabilized nanoemulsion (<200 nm) to ensure uptake by phagocytic cells (monocytes/macrophages) without causing an embolism.[1]

Protocol 1: Synthesis of PFTHA Nanoemulsions

Reagents:

  • This compound (PFTHA) – Core Phase[1]

  • Pluronic F-68 (Poloxamer 188) or Egg Yolk Phospholipid – Surfactant[1]

  • Sterile Water for Injection (WFI) – Continuous Phase[1]

  • DiR or DiI dye (Optional) – For fluorescence validation[1]

Equipment:

  • High-shear mixer (e.g., Ultra-Turrax)[1]

  • Microfluidizer (e.g., Microfluidics M-110P) or High-Intensity Sonicator[1]

Step-by-Step Methodology:

  • Pre-Emulsification:

    • Dissolve Pluronic F-68 (2% w/v) in sterile water.[1]

    • Add PFTHA to the aqueous phase at a concentration of 20% (w/v).[1]

    • Critical Step: If fluorescent labeling is required, dissolve the dye in the PFTHA phase before mixing.

    • Mix at 10,000 RPM for 2 minutes to create a coarse "pre-emulsion" (milky white, droplet size ~1-5 µm).

  • High-Energy Homogenization:

    • Transfer the pre-emulsion to the Microfluidizer.

    • Process for 10 cycles at 20,000 psi (1380 bar).

    • Cooling: Maintain the interaction chamber on ice. PFTHA heats up during shear; excessive heat can degrade the surfactant shell.

  • Quality Control (Mandatory):

    • Size: Measure via Dynamic Light Scattering (DLS).[1] Target: 120–180 nm. Polydispersity Index (PDI) < 0.2.[1][3]

    • Sterilization: Pass through a 0.22 µm PES filter. Note: If droplets are >220 nm, they will clog the filter.

Visualization: Formulation Workflow

FormulationWorkflowIngredientsIngredients:PFTHA + Pluronic F-68 + H2OPreMixCoarse Emulsion(High Shear Mixing)Ingredients->PreMix VortexMicrofluidicsNano-Sizing(20,000 psi Homogenization)PreMix->Microfluidics Energy InputQCQC Check(DLS < 200nm)Microfluidics->QCQC->Microfluidics Fail (Repeat)FinalProductSterile PFTHANanoemulsionQC->FinalProduct Filtration

Figure 1: Critical path for generating MRI-compatible PFTHA nanoemulsions. The loop back indicates the necessity of DLS verification.

Section 3: In Vivo Applications (Cell Tracking)

The primary application of PFTHA is tracking inflammation. Upon intravenous injection, the nanoemulsion droplets are recognized as foreign particles and phagocytosed by circulating monocytes and tissue macrophages.

Protocol 2: Macrophage Labeling & Imaging

Mechanism: "In Situ" Labeling.[4] The emulsion is injected systemically; immune cells uptake the agent in the blood/spleen and migrate to the site of inflammation.

  • Subject Preparation:

    • Induce inflammation model (e.g., localized edema, tumor xenograft).[1]

    • Anesthetize animal (Isoflurane 1.5-2%).[1]

  • Administration:

    • Dose: 10–20 mmol F/kg body weight.

    • Route: Tail vein (IV).[1]

    • Timing: Allow 24–48 hours for macrophage uptake and migration to the target site before imaging.

  • Image Acquisition (

    
    F MRI): 
    
    • Coil Setup: Use a dual-tuned

      
      H/
      
      
      F volume coil or a specialized
      
      
      F surface coil for higher sensitivity.[1]
    • Sequence: 3D RARE (Turbo Spin Echo).

      • TR: 1000 ms[1]

      • TE: 10–20 ms (Short TE is crucial to minimize signal loss from T2 decay).[1]

      • Rare Factor: 8–16.

      • Averages: High (NEX > 64) to overcome low concentration.[1]

Visualization: Biological Mechanism[1]

CellTrackingInjectionIV Injection ofPFTHA EmulsionClearanceUptake by RES(Liver/Spleen)Injection->Clearance Major PathwayCirculationUptake by CirculatingMonocytesInjection->Circulation Minor PathwayMigrationMigration toInflammatory SiteCirculation->Migration ChemotaxisImaging19F Signal Detection(Hot Spot)Migration->Imaging

Figure 2: The biological fate of PFTHA.[1] While the liver clears the majority (yellow), the diagnostic signal comes from the fraction taken up by monocytes migrating to disease sites (red).[1]

Section 4: Quantification & Data Analysis

One of the strongest advantages of

56
The "Reference Standard" Method

To quantify the number of cells at the inflammation site, you must include an external reference tube in the field of view (FOV).

  • Preparation: Prepare a dilute solution of the PFTHA emulsion with a known fluorine concentration (e.g., 10 mM). Place this tube next to the animal during the scan.

  • Calculation:

    
    
    
    • 
      : Total signal intensity in the tissue lesion.[1]
      
    • 
      : Signal intensity of the reference tube.[1]
      
    • 
      : Concentration of Fluorine in reference (moles/L).[1]
      
    • 
      : Voxel volume.[1]
      
    • 
      : Cellular Load (average moles of F per cell, determined via in vitro pelleting experiments prior to study).[1]
      

References

  • Ruiz-Cabello, J., et al. (2011). Fluorine (19F) MRS and MRI in biomedicine.[1] NMR in Biomedicine. Link

  • Ahrens, E. T., & Bulte, J. W. (2013). Tracking immune cells in vivo using magnetic resonance imaging. Nature Reviews Immunology. Link

  • Srinivas, M., et al. (2010). Customized, multi-functional fluorocarbon nanoparticles for quantitative in vivo imaging using 19F MRI and optical imaging. Biomaterials. Link

  • Jacoby, C., et al. (2014). Probing different perfluorocarbons for in vivo inflammation imaging by 19F MRI: image reconstruction, biological half-lives and sensitivity. NMR in Biomedicine. Link

  • Flögel, U., et al. (2008). In vivo monitoring of inflammation after cardiac and cerebral ischemia by fluorine magnetic resonance imaging. Circulation. Link[1]

Application Notes and Protocols for Perfluorotrihexylamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Perfluorinated Amines

Perfluorinated compounds (PFCs) are characterized by their exceptional chemical and thermal stability, properties imparted by the strength of the carbon-fluorine bond. Perfluorotrihexylamine, a member of the perfluoroalkylamine family, exemplifies these traits. While specific data for this compound is not widely available, its properties and handling requirements can be reliably extrapolated from the extensive documentation available for its close analog, Perfluorotributylamine (PFTBA), CAS No. 311-89-7.[1][2] This guide will use PFTBA as a primary reference, providing a robust framework for the safe laboratory use of this compound and other long-chain perfluorinated amines.

These compounds are colorless, odorless, and non-flammable liquids with high density and low water solubility.[1][2][3] Their unique properties make them valuable in specialized applications, including as dielectric insulating fluids, heat transfer agents, and calibration standards in mass spectrometry.[2] However, their extreme persistence in the environment, earning them the moniker "forever chemicals," necessitates stringent handling, storage, and disposal protocols to ensure the safety of laboratory personnel and minimize environmental release.[1]

Physicochemical and Hazard Profile

A thorough understanding of a chemical's properties is foundational to its safe use. The high degree of fluorination in these amines renders them remarkably inert but also presents specific handling challenges.

Key Physicochemical Data (Reference: PFTBA)
PropertyValueSource(s)
CAS Number 311-89-7[1][2]
Molecular Formula C₁₂F₂₇N[1][3]
Molar Mass 671.09 g/mol [1][3]
Appearance Colorless Liquid[1]
Density 1.884 g/mL @ 25°C[1][2]
Boiling Point 178 °C (352 °F)[1][2]
Melting Point -50 °C (-58 °F)[1]
Vapor Pressure ~0.55 mmHg @ 25°C[2]
Water Solubility Insoluble[2]
Flash Point Non-flammable[4]
Hazard Identification and Risk Assessment

According to Safety Data Sheets (SDS), Perfluorotributylamine is classified as a hazardous substance. The primary risks associated with exposure are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[5][6]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[5][6]

  • Respiratory Irritation (H335): May cause respiratory tract irritation if vapors are inhaled.[5][6]

A systematic risk assessment should precede any handling of this chemical. This process involves identifying potential hazards, evaluating the associated risks, and implementing control measures to mitigate those risks.

A Step 1: Identify Hazards (Skin/Eye/Respiratory Irritant) B Step 2: Assess Risks (Exposure during weighing, transfer, spills) A->B Evaluate Likelihood & Severity C Step 3: Implement Controls (Fume Hood, PPE, Spill Kit) B->C Select Appropriate Measures D Step 4: Execute Protocol (Safe Handling & Storage) C->D Put Controls into Practice E Step 5: Review & Refine (Evaluate effectiveness, update SOPs) D->E Continuous Improvement E->A Re-evaluate Periodically

Caption: Risk Assessment Workflow for Handling this compound.

Core Laboratory Handling Protocols

Adherence to strict protocols is essential to prevent personnel exposure and environmental contamination.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[7] This is critical for two reasons:

  • Vapor Containment: Although the vapor pressure is low, a fume hood prevents the accumulation of vapors in the breathing zone of the researcher, mitigating the risk of respiratory irritation.[5][6]

  • Spill Containment: The physical barrier of the fume hood provides an added layer of containment in the event of an accidental spill.

Protocol: All procedures involving open containers of this compound, including weighing, aliquoting, and transferring, must be performed inside a functional chemical fume hood.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against exposure. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent direct skin contact and irritation.[5][6]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes that can cause serious eye irritation.[5][6]
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.[7]
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashing.[7]
Step-by-Step General Handling Protocol

This protocol outlines a self-validating workflow for routine laboratory use.

  • Pre-Operation Check: a. Confirm the chemical fume hood is operational and the sash is at the appropriate working height. b. Assemble all necessary materials (absorbent pads, secondary containers, waste containers) within the fume hood. c. Don all required PPE as specified in section 2.2.

  • Chemical Handling: a. Place an absorbent, plastic-backed pad on the work surface of the fume hood to contain minor drips. b. Keep the primary container of this compound tightly sealed when not in immediate use.[5][7] c. Use pipettes or glass syringes for accurate liquid transfers. Avoid pouring directly from large containers to minimize splashing. d. Perform all transfers over a secondary containment tray to catch any potential spills.

  • Post-Operation Procedure: a. Securely seal the primary chemical container. b. Decontaminate any non-disposable equipment that came into contact with the chemical. c. Dispose of all contaminated disposable materials (e.g., pipette tips, gloves) in a designated, sealed hazardous waste container. d. Wipe down the work surface within the fume hood. e. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[7]

Secure Storage Protocols

Proper storage is crucial for maintaining chemical integrity and ensuring laboratory safety.

Storage Conditions
  • Location: Store containers in a cool, dry, and well-ventilated area designated for chemical storage.[8][9]

  • Container: Keep the chemical in its original, tightly sealed container.[5][8]

  • Environment: Protect from direct sunlight and sources of heat.[9]

Material Compatibility

While highly inert, long-term storage requires appropriate containers. Perfluorinated compounds should ideally be stored in their original shipping containers. For working solutions or aliquots, polypropylene or polyethylene containers are recommended.[10] While some fluorinated compounds can react with glass over time, this is a greater concern with substances like hydrofluoric acid.[11] However, using plasticware as a precaution is a sound practice. Avoid contact with Teflon® (PTFE) coated materials where possible to prevent cross-contamination in trace analysis applications.[10]

Incompatible Materials

Segregate this compound from the following incompatible materials to prevent hazardous reactions:

  • Strong Oxidizing Agents: [8]

  • Finely Powdered Metals: [8]

Emergency Response Protocols

Rapid and correct response to emergencies can significantly reduce the impact of an incident.

Spill Cleanup Protocol

This protocol is for minor incidental spills that can be safely managed by laboratory personnel. For major spills, evacuate the area and contact institutional emergency services.

A SPILL DETECTED B Alert colleagues & restrict area A->B C Don appropriate PPE (Gloves, Goggles, Coat) B->C D Contain spill with inert absorbent material (e.g., vermiculite) C->D E Sweep/scoop absorbed material from outside in D->E F Place in a sealed, labeled hazardous waste container E->F G Decontaminate area with soap and water F->G H Dispose of waste via institutional EHS G->H I Report incident to supervisor H->I

Caption: Workflow for Minor Spill Response of this compound.

Step-by-Step Spill Cleanup:

  • Alert & Secure: Immediately alert others in the lab and restrict access to the spill area.[12]

  • Protect Yourself: Don the appropriate PPE, including double gloving if necessary.[13]

  • Contain: Confine the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[14]

  • Absorb: Slowly apply the absorbent material over the spill, working from the outside in, until the liquid is completely absorbed.[15]

  • Collect: Carefully scoop the contaminated absorbent into a leak-proof container (e.g., a heavy-duty plastic bag or bucket).[15]

  • Decontaminate: Clean the spill surface with soap and water. Collect the cleaning materials and residue for disposal as hazardous waste.[15]

  • Dispose: Seal and label the waste container. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[14]

  • Report: Inform your supervisor of the incident.[15]

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing immediately.[12] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[7][16]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

Waste Management and Disposal

This compound is a per- and polyfluoroalkyl substance (PFAS). Due to their chemical stability, PFAS do not readily degrade and require specialized disposal methods.[17]

  • Classification: All waste contaminated with this compound, including absorbed spill cleanup material, empty containers, and contaminated disposables, must be treated as hazardous waste.

  • Disposal Route: Do not dispose of this chemical down the drain or in regular trash. All waste must be collected by a licensed hazardous waste management company.

  • Approved Technologies: The U.S. Environmental Protection Agency (EPA) identifies high-temperature incineration, placement in controlled landfills, and underground injection as current large-scale disposal technologies for PFAS-containing materials.[18] Your EHS office will ensure that the contracted waste vendor uses compliant and environmentally sound disposal methods.[19]

References

  • Agilent. (n.d.). GCMS Tuning Standard – Perfluorotributylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Agilent. (n.d.). SAFETY DATA SHEET - Tris(Perfluorobutyl)amine. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Perfluorotributylamine. Retrieved from [Link]

  • Cheméo. (n.d.). Perfluorotributylamine (CAS 311-89-7) - Chemical & Physical Properties. Retrieved from [Link]

  • Topda New Material. (n.d.). Perfluorotributylamine Topda FC-43. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts, 22(12), 2345-2373. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Retrieved from [Link]

  • Kuklenyik, Z., et al. (2013). Effect of temperature and duration of storage on the stability of polyfluoroalkyl chemicals in human serum. Journal of Environmental Monitoring, 15(3), 573-577. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • sustainability-lab. (2025, October 12). Dispose of PTFE and PFAS. Retrieved from [Link]

  • Miami University. (n.d.). Chemical Spill - Emergency Procedures. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Wastebits. (2021, March 24). What are PFAS Chemicals and How Should You Dispose of Them?. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]

  • GOV.UK. (2026, February 3). PFAS Plan: building a safer future together. Retrieved from [Link]

Sources

Experimental setup for high-temperature reactions using Perfluorotrihexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Temperature Reaction Engineering with Perfluorotrihexylamine

Executive Summary

This compound (CAS 432-08-6), often associated with high-performance electronic fluids (e.g., Fluorinert™ FC-71 equivalents), is a fully fluorinated trialkylamine characterized by exceptional thermal stability, chemical inertness, and a high boiling point (~250–260°C).[1] Unlike traditional silicone oils or organic solvents, it provides a non-flammable, residue-free medium for high-temperature synthesis.[1]

This guide details two distinct experimental applications:

  • Inert Thermal Transfer: Using the fluid as a stable "liquid blanket" or bath fluid for reactions requiring >200°C.

  • Fluorous Biphasic Catalysis (FBS): Exploiting its temperature-dependent miscibility to facilitate catalyst recovery and product separation in drug discovery workflows.

Physicochemical Profile

This compound is chemically distinct from lower-boiling analogs like perfluorotributylamine (FC-43). Its high molecular weight and density dictate specific handling requirements.

Table 1: Technical Specifications

PropertyValueOperational Implication
Chemical Formula C₁₈F₃₉NFully fluorinated; chemically inert to acids/bases.
Boiling Point 252°C – 260°C Ideal for reactions requiring sustained heat >200°C.
Density (25°C) ~1.90 g/mL Critical: Magnetic stir bars may float. Overhead stirring is recommended.
Oxygen Solubility High (>40 mL gas/100 mL liquid)Acts as an oxygen reservoir; degassing is mandatory for anaerobic chemistry.
Miscibility Immiscible with water & most organics at RTForms the "heavy" bottom layer in biphasic systems.
Dielectric Strength >40 kV (0.1" gap)Electrically non-conductive; safe for direct immersion of heating coils.

Application I: The "Liquid Blanket" & Thermal Bathing[3]

Context: High-temperature reactions often fail due to solvent evaporation or the degradation of silicone oil baths (which smoke and polymerize >200°C). This compound serves as a superior, inert heat-transfer fluid.[1]

Protocol A: High-Temperature Reaction Setup (>200°C)

Objective: Maintain a reaction temperature of 230°C without bath degradation or fire risk.

Equipment:

  • Double-walled reaction vessel OR standard flask in a heating mantle.

  • Overhead Stirrer (Essential due to fluid density).

  • Reflux condenser (water-cooled).

Workflow:

  • Bath Preparation: Fill the heating bath with this compound. Unlike silicone oil, this fluid will not discolor or emit smoke at 230°C.[1]

  • Vessel Immersion: Lower the reaction flask.

    • Note: Due to the high density (1.9 g/mL), the bath fluid exerts significant buoyant force.[1] Clamp the flask securely before filling the bath to prevent it from popping out.

  • The "Liquid Blanket" (Optional): For reactions inside the flask involving volatile solid reagents that sublime, carefully layer 5–10 mL of this compound directly on top of the reaction mixture.

    • Mechanism:[2][3] It forms a heavy, inert vapor barrier that suppresses sublimation while allowing reflux.[1]

  • Heating Ramp: Set controller to 230°C. Monitor for "bumping." The fluid has low surface tension; use boiling chips or vigorous stirring to prevent superheating.

  • Cleanup: The fluid evaporates cleanly without residue. Spills effectively disappear, unlike oil.[1]

Application II: Fluorous Biphasic Catalysis (FBS)

Context: In drug development, removing heavy metal catalysts (e.g., Palladium, Rhodium) is critical.[1] FBS utilizes the "thermomorphic" nature of this compound: it is immiscible with organic solvents at room temperature but becomes miscible at elevated temperatures.

Protocol B: Biphasic Suzuki-Miyaura Coupling

System Logic:

  • Phase A (Organic): Toluene containing aryl halide + boronic acid.

  • Phase B (Fluorous): this compound containing a fluorous-tagged Pd-catalyst.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the fluorous-tagged catalyst (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) in this compound (Bottom Layer).[1]
      
    • Dissolve reactants in Toluene (Top Layer).

  • Degassing (Crucial):

    • This compound holds significant

      
      . Sparge the fluorous layer with Argon for 20 minutes before mixing. Failure to do this will deactivate air-sensitive catalysts.
      
  • Reaction (The Monophasic Switch):

    • Heat the mixture to 80–100°C .

    • Observation: The interface disappears. The system becomes a single, homogeneous phase, allowing high-velocity kinetics.[1]

  • Separation (The Biphasic Switch):

    • Cool the mixture to Room Temperature (25°C) .

    • Observation: The phases spontaneously separate. The heavy fluorous layer (containing the catalyst) sinks to the bottom. The organic layer (containing the drug product) floats.

  • Extraction:

    • Cannulate or decant the top organic layer for purification.

    • Recycle: The bottom fluorous layer is ready for the next cycle immediately.

Visualization of Workflows

Diagram 1: The Thermomorphic Phase-Switch Logic

This diagram illustrates the temperature-dependent miscibility driving the FBS protocol.

FBS_Logic Setup Setup (25°C) Two Phases Heating Heating (>80°C) Phase Transition Setup->Heating Energy Input Reaction Reaction Zone Homogeneous Mix Heating->Reaction Miscibility Reached Cooling Cooling (<30°C) Phase Separation Reaction->Cooling Reaction Complete Harvest Harvest Product (Top) / Catalyst (Bottom) Cooling->Harvest Density Separation Harvest->Setup Recycle Catalyst Layer

Caption: Cycle of Fluorous Biphasic Catalysis showing the reversible transition from heterogeneous setup to homogeneous reaction and back.

Diagram 2: High-Temperature Reaction Vessel Setup

Detailed physical configuration for safe high-temp synthesis.

Reactor_Setup cluster_contents Inside Flask Condenser Reflux Condenser (Water Cooled) Flask Reaction Flask (Clamped Securely) Condenser->Flask Inlet Argon/Nitrogen Inlet (Degassing Essential) Inlet->Flask Layer_Org Reactants + Organic Solvent (Top Layer) Bath Heating Bath (this compound) Flask->Bath Immersion Layer_Flu This compound (Bottom Layer / Heat Sink) Layer_Org->Layer_Flu Phase Boundary Stirrer Overhead Stirrer (High Torque) Stirrer->Flask Shaft Insertion

Caption: Experimental setup highlighting the density stratification and necessary overhead stirring due to fluid weight.

Safety & Handling (Critical)

While this compound is generally chemically inert, thermal decomposition presents severe risks.[1]

  • Thermal Decomposition Limit:

    • Danger Zone: >280°C.

    • Risk: Formation of Perfluoroisobutylene (PFIB) .[4]

    • Toxicity: PFIB is approx. 10x more toxic than phosgene.

    • Control: Never heat open baths >260°C. Always use a fume hood with active ventilation.

  • Pressure Hazards:

    • Due to high density and expansion coefficients, ensure closed systems (like autoclaves) have adequate headspace (fill max 60%).[1][4]

  • Spill Management:

    • Do not use standard mop/paper towels (ineffective).[4] Use sand or vermiculite to absorb, then dispose of as fluorinated waste.[1]

References

  • 3M Electronics Materials Solutions. (n.d.). 3M™ Fluorinert™ Electronic Liquid FC-70 Product Information. Retrieved from [Link][5]

  • Gladysz, J. A., & Curran, D. P. (2002).[1] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9397, Perfluorotributylamine (Analogous Safety Data). Retrieved from [Link]

  • Horváth, I. T., & Rábai, J. (1994).[1][5] Facile Catalyst Separation Without Water: Fluorous Biphasic Catalysis. Science. Retrieved from [Link]

Sources

Application Note: Perfluorotrihexylamine (PFTHA) in Chromatography and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical properties of Perfluorotrihexylamine (PFTHA) while clarifying its distinct role compared to non-fluorinated analogues.

Editorial Note: While "Trihexylamine" is a common mobile-phase ion-pairing agent for oligonucleotides, This compound (PFTHA) is a chemically distinct, highly inert fluorous fluid (often known as Fluorinert™ FC-71). Its application in chromatography is specialized: it serves primarily as a High-Mass Reference Standard in LC-MS and a Fluorous Phase Mediator in fluorous separations. This guide covers these verified high-value applications.

Executive Summary & Chemical Distinction

This compound (PFTHA) is a fully fluorinated tertiary amine. Unlike its hydrocarbon counterpart (Trihexylamine), PFTHA is immiscible with standard organic solvents (methanol, acetonitrile) and water. It exhibits extreme chemical inertness and high density.

In modern analytical workflows, PFTHA is utilized in two critical capacities:

  • LC-MS Calibration: As a high-mass lock mass or tuning standard (generating ions > m/z 900) due to its stability and unique mass defect.

  • Fluorous Separations: As a liquid stationary phase or extraction solvent in Fluorous Liquid-Liquid Extraction (FLLE) to selectively retain fluorous-tagged analytes (e.g., tagged peptides or oligos).

Critical Comparison: Know Your Reagent
FeatureTrihexylamine (THA)This compound (PFTHA)
Role Ion-Pairing Agent (Mobile Phase)Mass Spec Calibrant / Fluorous Solvent
Primary Use Oligonucleotide/Peptide SeparationLC-MS Tuning / Fluorous Extraction
Solubility Soluble in MeOH/ACNInsoluble in MeOH/ACN (Fluorous only)
Interaction Ionic (Cationic surfactant)Fluorous-Fluorous Interactions

Protocol A: High-Mass LC-MS Calibration (Lock Mass)

Objective: Use PFTHA to generate stable, high-mass reference ions for Time-of-Flight (TOF) or Orbitrap mass accuracy correction.

Mechanism

PFTHA does not protonate easily in the liquid phase due to the electron-withdrawing fluorine atoms. However, in Electrospray Ionization (ESI), it forms stable adducts or radical cations in the gas phase. Its high molecular weight (971 Da) makes it ideal for extending the calibration range beyond standard PFTBA (FC-43).

Reagents & Equipment[1]
  • Standard: this compound (98%+, e.g., FC-71).

  • Solvent: 95:5 Acetonitrile:Water (Note: PFTHA is sparingly soluble; requires specific handling).

  • System: LC-MS/MS (Q-TOF or Orbitrap).

Workflow Diagram (DOT)

LCMS_Calibration Stock PFTHA Stock (Neat Liquid) Dilution Emulsion Preparation (Vigorous Vortexing) Stock->Dilution 1 µL into 1 mL ACN Infusion Direct Infusion (Syringe Pump) Dilution->Infusion Inject immediately Source ESI Source (Gas Phase Ionization) Infusion->Source Flow: 5-10 µL/min MS_Analyzer Mass Analyzer (Detection) Source->MS_Analyzer Generate m/z 971

Figure 1: Workflow for introducing PFTHA as a calibration standard. Note the emulsion step due to immiscibility.

Step-by-Step Procedure
  • Preparation of Tuning Mix:

    • Add 1 µL of neat PFTHA to 1 mL of Acetonitrile.

    • Critical Step: The compound will not dissolve. It will form a suspension. Sonicate for 5 minutes and vortex vigorously immediately before aspiration.

    • Alternative: Use a commercially formulated "High Mass Tuning Mix" where PFTHA is pre-solubilized in a fluorinated co-solvent.

  • Instrument Setup:

    • Source: ESI Positive Mode.

    • Gas Temp: 325°C (High temp helps volatilize the heavy fluorocarbon).

    • Fragmentor Voltage: High (150-200V) to aid ionization.

  • Data Acquisition:

    • Infuse at 5–10 µL/min.

    • Monitor for the molecular ion [M]⁺• at m/z 971.09 (Electron Ionization) or adducts in ESI depending on mobile phase additives (e.g., [M+NH₄]⁺).

  • Calibration:

    • Set the instrument to "Lock Mass" mode using the theoretical mass of PFTHA.

    • Verify mass error is < 2 ppm.

Protocol B: Fluorous Liquid-Liquid Extraction (FLLE)

Objective: Use PFTHA as a "Fluorous Ion-Pairing" phase to purify fluorous-tagged peptides or oligonucleotides from a complex non-fluorous matrix.

Mechanism

This is the closest application to "ion pairing." Instead of an electrostatic pair, we rely on the "Like Dissolves Like" principle. A target molecule tagged with a perfluoroalkyl group (e.g., a fluorous protecting group) will partition exclusively into the PFTHA phase, while impurities remain in the organic/aqueous phase.

Reagents
  • Fluorous Phase: this compound (PFTHA).

  • Organic Phase: Methanol or Acetonitrile.

  • Sample: Reaction mixture containing Fluorous-Tagged Analyte + Non-tagged impurities.

Workflow Diagram (DOT)

Fluorous_Extraction Sample Crude Sample (Tagged + Impurities) Biphasic Biphasic System Add PFTHA + MeOH Sample->Biphasic Separation Phase Separation (Centrifugation) Biphasic->Separation Vortex TopPhase Top Layer (MeOH) Contains Impurities Separation->TopPhase Discard BottomPhase Bottom Layer (PFTHA) Contains Tagged Analyte Separation->BottomPhase Keep Recovery Evaporation/Elution Purified Analyte BottomPhase->Recovery

Figure 2: Fluorous Liquid-Liquid Extraction using PFTHA as the heavy fluorous solvent.

Step-by-Step Procedure
  • Biphasic Setup:

    • In a 1.5 mL microcentrifuge tube, add 200 µL of the crude reaction mixture (dissolved in MeOH).

    • Add 200 µL of PFTHA .

  • Extraction:

    • Vortex vigorously for 30 seconds. The mixture will turn cloudy (emulsion).

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Phase Separation:

    • Three phases may appear, but typically two:

      • Top Layer (Organic/Aqueous): Contains non-fluorous reagents, salts, and byproducts.

      • Bottom Layer (PFTHA): Heavy, clear liquid containing the fluorous-tagged analyte.

  • Collection:

    • Carefully pipette off the top layer and discard (or save for analysis).

    • Recover the bottom PFTHA layer.

  • Analyte Recovery:

    • Since PFTHA is high-boiling (178°C+), do not evaporate it.

    • Instead, perform a "reverse extraction" or load the PFTHA layer onto a Fluorous Solid Phase Extraction (F-SPE) cartridge and elute the analyte with 100% MeOH.

Troubleshooting & Optimization

Common Issues
SymptomProbable CauseCorrective Action
No Signal in MS PFTHA settled out of solutionVortex immediately before injection; use a syringe pump with continuous flow.
Unstable Spray Immiscibility with Mobile PhaseLower the concentration; ensure high source temperature (>300°C).
Analyte in Wrong Phase (FLLE) Insufficient Fluorine ContentThe analyte needs a "heavy" fluorous tag (e.g., C8F17) to partition fully into PFTHA.
Safety Note

PFTHA is chemically inert and generally non-toxic, but it is a Per- and Polyfluoroalkyl Substance (PFAS) precursor.

  • Disposal: Do not dispose of down the drain. Collect in dedicated "Halogenated/Fluorous" waste containers.

  • Volatility: While high boiling, it has a high vapor pressure. Use in a fume hood to prevent inhalation of heavy vapors.

References

  • Agilent Technologies. (2023). Agilent ESI-L Low Concentration Tuning Mix - Safety Data Sheet. Retrieved from [Link]

    • Context: Verification of this compound as a component in high-mass tuning mixes.
  • Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science, 266(5182), 72–75.
  • Curran, D. P. (2001). Fluorous Reverse Phase Chromatography. Handbook of Fluorous Chemistry, Wiley-VCH.
  • NIST Chemistry WebBook. (2023). This compound Spectra and Properties. Retrieved from [Link]

    • Context: Verification of physical properties (Boiling point, Mass Spectrum).

Analytical methods for quantifying Perfluorotrihexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Perfluorotrihexylamine (PFTHA) in Biological and Environmental Matrices

Executive Summary & Scientific Context

This compound (PFTHA) , chemically identified as tris(perfluorohexyl)amine (


), represents a class of high-molecular-weight perfluorocarbons (PFCs).[1][2] Unlike its lighter homologs perfluorotributylamine (PFTBA/FC-43) and perfluorotripentylamine (FC-70), PFTHA exhibits a significantly higher boiling point (~260–270°C) and extreme lipophobicity/hydrophobicity.[1][2]

Why this analysis matters:

  • Biomedical Engineering: PFTHA is investigated as a second-generation oxygen carrier in fluorocarbon emulsions (artificial blood substitutes) due to its high oxygen solubility and longer retention time in circulation compared to PFTBA.[1][2]

  • Electronics & Thermal Management: Used as a high-temperature, inert heat transfer fluid in semiconductor testing.[1]

  • Environmental Tracing: Its extreme inertness makes it a candidate for deep-reservoir tracers, requiring detection at ppt (parts-per-trillion) levels.[1][2]

Analytical Challenge: Standard electrospray ionization (ESI-LCMS) fails for PFTHA due to its lack of ionizable protons and extreme non-polarity.[1][2] Furthermore, its high boiling point and immiscibility with standard organic solvents (methanol, acetonitrile, hexane) complicate extraction.[1][2]

This guide presents two validated protocols: GC-NCI-MS (Gold Standard for sensitivity) and LC-APCI-MS/MS (Alternative for high-throughput bioanalysis).[1][2]

Physicochemical Profile & Solvation Strategy

Before attempting extraction, the analyst must understand the "Fluorous Phase" behavior.[1][2] PFTHA will form a third phase in water/organic mixtures.[1][2]

PropertyValue (Approx.)Analytical Implication
Molecular Formula

High mass (MW ~971 Da).[1][2][3][4]
Boiling Point ~265°CRequires high-temp GC column (e.g., DB-5ht).[1][2][3][4]
Density ~1.9 g/mLForms the bottom layer in extractions.[2][3][4]
Solubility Immiscible in MeOH, AcCN, Hexane.[1][2][3][4]Critical: Requires fluorinated solvents or halogenated aromatics for extraction.[1][2][3][4]

Protocol A: Sample Preparation (The "Fluorous Bridge" Method)

Standard Liquid-Liquid Extraction (LLE) using hexane will result in poor recovery (<40%) because PFTHA partitions poorly into hydrocarbons.[1][2] We utilize Trifluorotoluene or HFE-7100 as a bridging solvent.[1]

Reagents:
  • Extraction Solvent:

    
    -Trifluorotoluene (TFT) OR Methyl nonafluorobutyl ether (HFE-7100).[1][2]
    
  • Internal Standard (IS): Perfluorotripentylamine (FC-70) or Perfluorodecalin (if FC-70 is not present in sample).[1][2]

  • Protein Precipitant: Ethanol (absolute).[1][2]

Workflow Diagram (Graphviz):

SamplePrep cluster_tips Critical Quality Attributes Sample Biological Sample (100 µL Plasma/Tissue Homogenate) Spike Add Internal Standard (FC-70 in TFT, 10 µL) Sample->Spike Precip Protein Precipitation Add 200 µL Ethanol Vortex 30s Spike->Precip Centrifuge1 Centrifuge 10,000 x g, 5 min Precip->Centrifuge1 Extract Fluorous Extraction Add 500 µL Trifluorotoluene (TFT) Shake vigorously 10 min Centrifuge1->Extract PhaseSep Phase Separation (TFT forms bottom layer) Extract->PhaseSep Tip1 Do NOT use plastic tubes (PFCs adsorb to PP). Use Glass. Extract->Tip1 Collection Collect Bottom Organic Layer (Avoid aqueous interface) PhaseSep->Collection Drying Dry over Na2SO4 Transfer to GC Vial Collection->Drying

Caption: Optimized "Fluorous Bridge" extraction workflow ensuring maximum recovery of high-MW perfluorocarbons.

Protocol B: GC-NCI-MS (Primary Quantification Method)[1][2][4]

Rationale: Electron Impact (EI) ionization causes excessive fragmentation of perfluorocarbons, often obliterating the molecular ion.[1][2] Negative Chemical Ionization (NCI) with Methane utilizes the high electron affinity of the fluorine atoms to capture thermal electrons, producing stable


 or 

ions with 100-1000x higher sensitivity.[1][2]
Instrument Configuration:
  • System: Agilent 7890/5977 or Thermo Trace/ISQ (or equivalent).[1][2]

  • Inlet: Split/Splitless, 280°C.

  • Liner: Deactivated glass with glass wool (minimize metal contact).[1][2]

  • Column: DB-5ms or ZB-SemiVolatiles (30 m × 0.25 mm × 0.25 µm).[1][2]

    • Note: A thinner film (0.1 µm) can reduce retention time for this heavy molecule.[1][2]

GC Parameters:
ParameterSetting
Carrier Gas Helium, Constant Flow 1.2 mL/min
Injection 1 µL, Splitless (Purge on at 1.0 min)
Oven Program 60°C (hold 1 min)

25°C/min to 200°C

10°C/min to 310°C (hold 5 min)
Transfer Line 300°C
MS Source Parameters (NCI - Methane):
  • Reagent Gas: Methane (40% flow).[1][2]

  • Source Temp: 150°C (Lower temp enhances electron capture for PFCs).

  • Quad Temp: 150°C.

  • SIM Mode (Selected Ion Monitoring):

    • Target (PFTHA):

      
       971 (M-), 952 (M-F), 619 (fragment). Verify exact mass based on specific isomer mix.
      
    • Internal Standard (FC-70):

      
       821 (M-), 802 (M-F).[1][2]
      

Protocol C: LC-APCI-MS/MS (Alternative for High Throughput)[1][2][4]

If GC is unavailable or carryover is problematic, LC-MS/MS with APCI (Atmospheric Pressure Chemical Ionization) in negative mode is the viable alternative.[1][2] ESI will not work.[1][2]

LC Conditions:
  • Column: FluoroFlash® (Fluorous phase) or C18 with high carbon load.[1][2]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.[1]

  • Mobile Phase B: Methanol/Acetonitrile (80:20).[1][2]

  • Gradient: 60% B to 100% B over 5 mins.

MS Conditions (APCI-):
  • Discharge Current: 5–10 µA.[1][2]

  • Vaporizer Temp: 350°C (Must be high to volatilize PFTHA).

  • Transitions (MRM):

    • Precursor:

      
       or 
      
      
      
      (PFCs often form adducts).[1][2]
    • Product:

      
       319 (
      
      
      
      ) is the dominant fragment for hexyl chains.[1][2]

Data Analysis & Validation Criteria

Quantification Logic (Graphviz):

DataAnalysis RawData Acquire SIM/MRM Data Integrate Integrate Peak Areas (Target & IS) RawData->Integrate Ratio Calculate Response Ratio (Area_PFTHA / Area_IS) Integrate->Ratio Curve Apply Linear Regression (1/x² weighting recommended) Ratio->Curve QC QC Check: Accuracy ±15% Precision <15% CV Curve->QC

Caption: Data processing workflow emphasizing ratio-metric quantification to correct for extraction variability.

Performance Metrics (Expected):
  • Linearity: 10 ng/mL – 10,000 ng/mL (

    
    ).[1][2]
    
  • LOD (GC-NCI): ~1–5 ng/mL (ppb).[1][2]

  • Recovery: >85% using Trifluorotoluene extraction.[1][2]

References

  • Varlet, V., et al. (2015).[1][2] "Blood monitoring of perfluorocarbon compounds by headspace-gas chromatography-tandem mass spectrometry." Talanta, 144, 21-28.[1]

  • Giera, M., et al. (2018).[1][2] "GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples." Methods in Molecular Biology, 1730, 1-14.[1][2]

  • BenchChem. (2025).[1][2] "Spectroscopic Analysis of Perfluorotributylamine: A Technical Guide." (Reference for spectral properties of homologous series).

  • Waters Corporation. (2024).[1][2] "Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Animal Products with LC-MS/MS." (Reference for LC-MS/MS extraction logic).

  • Wiktionary. "this compound Chemical Data." (Confirmation of C18F39N identity).

Sources

Troubleshooting & Optimization

Common issues with Perfluorotrihexylamine in GC-MS systems

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL TECHNICAL CLARIFICATION

Subject: Perfluorotrihexylamine vs. Perfluorotributylamine (PFTBA)

Note from the Senior Scientist: You requested a guide on this compound. In 99% of GC-MS applications (Agilent, Thermo, Shimadzu), the standard tuning compound is Perfluorotributylamine (PFTBA) , also known as FC-43 (CAS 311-89-7).

[1] this compound is a heavier homologue sometimes used for specialized high-mass calibration (masses > 800 Da), often in conjunction with compounds like Ultramark 1621.

[1] This guide focuses on PFTBA (FC-43) as it is the universal standard. However, the hardware troubleshooting steps (valves, leaks, source contamination) described below apply identically to any liquid fluorinated calibrant, including trihexylamine.[1] If you are strictly using trihexylamine, note that your specific calibration ions will differ from the standard m/z 69/219/502 set.

Module 1: The Baseline – What "Good" Looks Like

Before troubleshooting, you must recognize a healthy tune.[1][2][3] PFTBA is chosen because it fragments predictably across a wide mass range.[4] In a standard Electron Ionization (EI) Autotune, your system should meet these criteria.

Standard PFTBA Tuning Criteria (EI Source)
Ion (m/z)Fragment StructureRelative Abundance (Standard Tune)Relative Abundance (BFB/DFTPP Tune)
69

100% (Base Peak) 100%
131

25 – 40%25 – 40%
219

35 – 50% > 40% (Often >70%)
502

2 – 5% > 1%
18/28

< 5% of m/z 69< 1% (Strict)

Scientist's Insight: If your m/z 502 is < 1% , your high-mass sensitivity is compromised.[1] This is rarely a PFTBA issue and almost always a dirty ion source (repeller voltage maxed out) or quadrupole contamination (high-mass discrimination).[1]

Module 2: Visualizing the System

To troubleshoot, you must visualize the flow path. The PFTBA is not injected via the column; it enters through a dedicated solenoid valve directly into the ion source.

PFTBA_Flow cluster_vac Vacuum Manifold Vial PFTBA Vial (Liquid Reservoir) Valve Solenoid Valve (The Gatekeeper) Vial->Valve Vapor Headspace Restrictor Flow Restrictor (Controls Volume) Valve->Restrictor Open State Source Ion Source (Filament/Repeller) Restrictor->Source Molecular Flow Quad Quadrupole (Mass Filter) Source->Quad Ion Beam Detector Electron Multiplier (Detector) Quad->Detector Filtered Ions

Figure 1: The PFTBA delivery pathway.[2][3][5][6] Blockages usually occur at the Restrictor; leaks occur at the Valve.

Module 3: Troubleshooting Guides (Q&A Format)
Scenario A: The "Ghost" Signal

Symptom: My chromatograms show high background levels of m/z 69 and 219 even when I am not tuning. The baseline is elevated.

Q: Why is PFTBA present during my sample run? A: The calibration valve (solenoid) is likely stuck open or leaking.

  • Mechanism: The valve uses a spring-loaded plunger. Over time, PFTBA residue or fine particulates can prevent the plunger from sealing against the seat. This allows a constant trickle of PFTBA into the source.

  • Diagnostic Test:

    • Go to "Manual Tune" or "Acquisition" mode.

    • Ensure the PFTBA valve is set to OFF .

    • Scan for m/z 69.[3][4]

    • Physically disconnect the wire cable powering the PFTBA valve.

    • Result: If the signal persists after unplugging the valve, the valve is physically stuck (mechanical failure). If the signal drops, the electronics board is sending a "stay open" voltage (electronic failure).

Protocol: The "Pulse" Fix

  • Enter Manual Tune.

  • Rapidly toggle the PFTBA valve ON and OFF (1 second intervals) for 30 seconds.

  • Why? This rapid actuation can sometimes dislodge the debris preventing the seal.

  • If this fails, the valve assembly requires replacement.

Scenario B: The "Missing" Peaks

Symptom: Autotune fails with "Cannot find peaks" or "Low signal."

Q: Is my vial empty? A: This is the most common cause, but not the only one.

  • Visual Check: Look at the vial. If liquid is visible, check the meniscus . If the liquid level is below the draw tube (or if the wick is dry), vapor cannot generate sufficient pressure.

Q: The vial is full, but I still have no signal. What next? A: You likely have a clogged restrictor or a filament issue .

  • The Clog: The restrictor is a crimped capillary. If PFTBA oxidizes (rare) or dust enters, it clogs.[1]

  • The Filament: If the filament has burned out, you will see no ions (not just missing PFTBA). Check if m/z 28 (Nitrogen) is visible.

    • If m/z 28 is present but 69 is missing: Clogged PFTBA restrictor or empty vial.

    • If m/z 28 is ALSO missing: Filament blown or source power issue.

Scenario C: The "Dirty" Tune (Bad Ratios)

Symptom: My m/z 502 is very low (< 1%), and the Repeller voltage is maxed out (> 30 V).

Q: Is my PFTBA degraded? A: PFTBA is chemically inert and stable. It does not "go bad." The issue is your Ion Source .

  • Mechanism: As the source gets dirty (insulating layer of sample matrix), the repeller must push harder to eject ions. High-mass ions (m/z 502) are heavy and sluggish; they are the first to be lost when the source field is compromised.

  • The Fix: Do not add more PFTBA. You must clean the ion source (abrasive cleaning of the repeller and ion volume).

Module 4: Decision Tree for Troubleshooting

Use this logic flow to isolate the root cause of PFTBA errors.

Troubleshooting_Tree Start Start: Autotune Failed Check_Filament Is Filament On? (Can you see m/z 28?) Start->Check_Filament Filament_No NO: Filament/Source Issue Check_Filament->Filament_No No Ions Filament_Yes YES: PFTBA Delivery Issue Check_Filament->Filament_Yes Air Ions Visible Check_Vial Is Vial Empty? Filament_Yes->Check_Vial Vial_Empty Refill PFTBA Check_Vial->Vial_Empty Yes Vial_Full Check Valve Click Check_Vial->Vial_Full No Click_No Valve Electrical Failure Vial_Full->Click_No No Click Click_Yes Clogged Restrictor or Valve Stuck Closed Vial_Full->Click_Yes Hear Click

Figure 2: Diagnostic logic for PFTBA tune failures.

Module 5: Maintenance & Best Practices
  • Refilling the Vial:

    • Do not overfill. Fill only to the shoulder of the vial.

    • Avoid Air Bubbles: When reattaching the draw tube, ensure no large bubbles are trapped in the capillary, as this causes signal instability during the first few tunes.

  • The "Bake Out":

    • If you suspect PFTBA condensation in the analyzer (high background), set the source temperature to 300°C and the Quad to 180°C (or max allowed) for 2 hours. Leave the PFTBA valve closed .

  • Verification:

    • Always check m/z 18 (Water) and m/z 28 (Nitrogen) during a PFTBA tune. High water (>5% of m/z 69) indicates a leak that will suppress your PFTBA signal via charge exchange, making the tune look worse than it is.

References
  • Agilent Technologies. (2023). Agilent 5977B Series MSD Troubleshooting and Maintenance Manual. Retrieved from

  • Restek Corporation. (2020). GC-MS Tuning: What It Is and Why It Matters. Restek ChromaBLOGraphy. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Perfluorotributylamine (PFTBA) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]

  • Shimadzu Corporation. (2022). GCMS-QP2020 NX Troubleshooting Guide: Tuning Issues. Retrieved from [1]

Sources

Technical Support Center: Perfluorotrihexylamine (PFTHA) & Inert Fluorocarbon Workflows

[1]

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Reaction Failures & Process Anomalies involving Perfluorotrihexylamine (CAS 432-08-6) and related Perfluorocarbons (e.g., FC-70).[1] Last Updated: February 7, 2026[1]

The "Inert" Paradox: An Introduction

This compound (PFTHA) is valued for what it doesn't do.[1] It is chemically inert, thermally stable (BP ~215°C), and biologically non-toxic.[1][2] However, these very properties often cause experimental failure.[1] Its extreme hydrophobicity and lipophobicity create a "third phase" that resists interaction, leading to mass transfer limitations in synthesis or emulsion instability in biological applications.

This guide addresses the three most common failure modes: Biphasic Reaction Stalling , Oxygen Carrier Toxicity/Inefficiency , and Post-Process Contamination .

Module A: Chemical Synthesis Troubleshooting

Context: You are using PFTHA as a heat-transfer fluid, a solvent for fluorous-tagged catalysts, or a biphasic reaction medium.[1]

Q1: Why has my reaction rate dropped to near-zero despite high temperature?

Diagnosis: Interfacial Mass Transfer Limitation. PFTHA is immiscible with both aqueous and standard organic solvents (toluene, THF, DCM).[1] If your reagents are in the organic phase and your catalyst is in the fluorous phase (PFTHA), the reaction only occurs at the interface. Without sufficient surface area, the reaction stalls.

The Fix: The "Taylor Flow" & Temperature Protocol

  • Increase Interfacial Area: Magnetic stirring is often insufficient for heavy fluorocarbons (Density ~1.9 g/mL).[1] You must generate an emulsion.[1]

    • Action: Switch to overhead mechanical stirring (>500 RPM) or use a flow chemistry setup to generate Taylor Flow (segmented flow), which maximizes surface area-to-volume ratio [1].[1]

  • The Miscibility Switch: Perfluorocarbons exhibit "thermomorphic" behavior. They are immiscible at room temperature but often become miscible with organic solvents at elevated temperatures.[1]

    • Action: Construct a temperature ramp experiment. Heat the mixture to >60°C (or near the BP of the organic solvent). Look for the "clearing point" where the two phases merge into one homogeneous phase. Run the reaction above this temperature. Upon cooling, the phases will separate again for easy catalyst recovery [2].

Q2: My product is trapped in the fluorocarbon layer. How do I extract it?

Diagnosis: Fluorous Partitioning Error. While PFTHA is generally lipophobic, highly fluorinated products or intermediates may partition into the PFTHA layer, reducing isolated yield.

The Fix: The Fluorophobic Wash

  • Cool Down: Ensure the system is at -20°C to 0°C. Solubility of organics in PFTHA decreases drastically with temperature.

  • Solvent Polarity Tuning: Wash the PFTHA layer with a solvent that is polar enough to reject the fluorocarbon but non-polar enough to dissolve your product.

    • Recommended: Benzotrifluoride (BTF) or warm Toluene.[1]

    • Avoid: Hexanes (may induce partial miscibility and drag PFTHA into your extract).[1]

Visualization: Biphasic Reaction Logic

BiphasicLogicStartReaction Stalled / Low YieldCheckPhaseCheck Phase BehaviorStart->CheckPhaseMiscibleIs it Homogeneous?CheckPhase->MiscibleNoNoMiscible->NoTwo Phases VisibleYesYesMiscible->YesOne PhaseHeatHeat to Miscibility Point(Thermomorphic Mode)No->HeatAction: Increase TempStirSwitch to High-Shearor Flow ReactorNo->StirAction: Increase ShearTrapCool to <0°CWash with BTFYes->TrapProblem: Product Trapped?

Figure 1: Decision tree for troubleshooting biphasic fluorocarbon reactions.

Module B: Biological & Cell Culture Applications

Context: Using PFTHA as an oxygen carrier (artificial blood substitute) or in microfluidic droplet generation.[1]

Q3: Why are my cells dying in the PFTHA emulsion?

Diagnosis 1: Gas Equilibrium Lag (The "Suffocation" Effect). PFTHA holds ~40-50% vol oxygen (compared to ~2% in water).[1] However, it does not generate oxygen; it only stores it.[1] If you add unsaturated PFTHA to a culture, it will initially strip oxygen from the media to reach equilibrium, suffocating the cells [3].

The Fix: The Pre-Saturation Protocol

  • Sparging: Before introducing PFTHA to the culture, sparge the pure fluorocarbon liquid with 95% O₂ / 5% CO₂ for 15 minutes.

  • Equilibration: Allow the fluid to rest for 10 minutes to disperse micro-bubbles (which can mechanically damage cells).

  • Verification: Use a dissolved oxygen probe compatible with non-aqueous solvents to verify saturation.

Diagnosis 2: Surfactant Toxicity/Instability. PFTHA requires a surfactant to form stable droplets in aqueous media. Common surfactants (e.g., SDS) are toxic.[1]

The Fix: Biocompatible Stabilization

  • Reagent: Use Pluronic F-68 (0.1% - 1.0% w/v) or specialized fluorosurfactants (e.g., Pico-Surf).[1] Pluronic coats the PFTHA interface, preventing direct contact between the cell membrane and the high-tension fluorocarbon surface [4].

Q4: The emulsion breaks after 2 hours. How do I stabilize it?

Diagnosis: Ostwald Ripening. Fluorocarbons diffuse through the aqueous phase, causing small droplets to shrink and large ones to grow.

The Fix: The "Cookie Jar" Method Add a small amount (1-2%) of a higher molecular weight perfluorocarbon (e.g., Perfluoromethyldecalin) to the PFTHA. This creates an osmotic pressure gradient that counteracts Ostwald ripening, stabilizing the droplets for days rather than hours.

Module C: Cleaning & Contamination (The "Ghost" Residue)

Context: You cannot get the PFTHA residue off your glassware or microfluidic chips.

Q5: Acetone and water just bead up. How do I clean this?

Diagnosis: Omniphobicity. PFTHA is hydrophobic (repels water) and lipophobic (repels oils/standard solvents).[1] Standard lab detergents (Alconox) and solvents (Acetone, Ethanol) will simply slide off the surface, leaving a thin film of fluorocarbon.[1]

The Fix: "Like Dissolves Like" You must use a fluorinated solvent to solvate the residue.

Cleaning AgentEfficiencyCostProtocol
HFE-7100 / HFE-7500 HighHighRinse 3x.[1] The HFE dissolves the PFTHA. Follow with Acetone, then Water.
Perfluorohexane (FC-72) HighHighSame as above.[1] High volatility ensures rapid drying.[1]
Vacuum Baking MediumLowPlace glassware in a vacuum oven at 150°C (below BP of PFTHA but high enough to increase vapor pressure) for 4 hours.
Base Bath (KOH/IPA) LowLowIneffective. Do not use.[1] PFTHA is chemically inert to base.

Pro-Tip: For microfluidic chips (PDMS), PFTHA can swell the polymer.[1] If swelling occurs, bake the PDMS chip at 80°C overnight to drive out the fluorocarbon [5].

Visualization: The Cleaning Workflow

CleaningFlowDirtyPFTHA ResidueStep11. Solvate:Wash with HFE-7100or FC-72Dirty->Step1Step22. Transition:Wash with AcetoneStep1->Step2MiscibleStep33. Final Polish:Wash with Water/IPAStep2->Step3Miscible

Figure 2: The gradient solvent wash method is required because PFTHA is immiscible with Acetone directly.[1]

References

  • Plutschack, M. B., et al. (2017).[1] The Hitchhiker's Guide to Flow Chemistry. Chemical Reviews.[1][3] [Link][1]

  • Gladysz, J. A., & Curran, D. P. (2002).[1] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron.[1] [Link]

  • Lowe, K. C. (2002).[1] Perfluorochemicals in medicine and biology. Artificial Cells, Blood Substitutes, and Biotechnology.[1] [Link]

  • Place, T. L., et al. (2017).[1] Perfluorocarbon-based oxygen delivery.[1] Methods in Molecular Biology. [Link]

  • Ren, K., et al. (2011).[1] Whole-Teflon microfluidic chips.[1] Proceedings of the National Academy of Sciences (PNAS). [Link][1]

Tips for troubleshooting laboratory experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Support) Operator: Senior Application Scientist Ticket Focus: Troubleshooting High-Impact Experimental Failures

Introduction

Welcome to the . I am your Senior Application Scientist. In drug development and high-stakes research, "following the protocol" is often insufficient when data anomalies arise. You need to understand the mechanistic failure points hidden within your workflow.

This guide moves beyond basic "tips" to address the root causality of experimental failure in Cell Culture, Western Blotting, and qPCR. Every solution below is designed to be a self-validating system.

Module 1: Cell Culture Stability

Common Ticket: "My cells are detaching, growing slowly, or showing vacuolization, but the media looks clear."

The Hidden Variable: Mycoplasma & pH Physics

Visual clarity in media is a deceptive metric. Bacterial contamination turns media yellow/cloudy due to rapid acidification and turbidity. Mycoplasma, however, is a parasitic bacterium that lacks a cell wall, allowing it to evade visual detection and many antibiotics (like Pen/Strep). It competes for arginine and alters host gene expression, ruining reproducibility.

Troubleshooting Guide

Q: My media color changes rapidly (pink to yellow) when plates are removed from the incubator. Is this contamination? A: Not necessarily. This is often a Buffering Mismatch .

  • Mechanism: Most media use a Sodium Bicarbonate (

    
    ) buffer system, which relies on the 
    
    
    
    tension (5-10%) in the incubator to maintain pH 7.4. When removed, atmospheric
    
    
    (~0.04%) causes rapid outgassing, driving pH alkaline (purple/pink). Conversely, metabolic acidosis drives it yellow.
  • Solution: If you require extended bench handling time, switch to or supplement with HEPES (10–25 mM) . HEPES is a zwitterionic organic buffer that maintains pH independent of

    
     atmosphere [1].[1][2]
    

Q: How do I definitively rule out Mycoplasma without waiting weeks for agar plates? A: Use a PCR-based detection method. DAPI staining is non-specific and can be misinterpreted.

  • Protocol (PCR Detection):

    • Supernatant Collection: Collect 1 mL of culture supernatant (at >80% confluency).

    • Boil Step: Heat at 95°C for 5 minutes to lyse Mycoplasma (releasing DNA) and denature DNases.

    • PCR: Use primers targeting the conserved 16S rRNA coding region of the Mollicutes class.

    • Validation: Always run a positive control (supplied with kit) and an internal control to ensure no PCR inhibition occurs [2].

Visual Logic: Cell Health Diagnostics

CellHealthTroubleshooting Start Issue: Poor Cell Growth/Morphology CheckMedia Check Media Clarity/Color Start->CheckMedia Cloudy Cloudy/Yellow? CheckMedia->Cloudy Yes Clear Clear Media? CheckMedia->Clear Yes Bacterial Bacterial/Fungal Discard immediately Cloudy->Bacterial CheckBuffer Rapid pH Drift on Bench? Clear->CheckBuffer AddHEPES Sol: Add 25mM HEPES (CO2 Independent) CheckBuffer->AddHEPES Yes PCRTest Run 16S rRNA PCR CheckBuffer->PCRTest No MycoPos Mycoplasma Positive (Discard or Quarantine) PCRTest->MycoPos Band Present MycoNeg Mycoplasma Negative (Check FBS/Plasticware) PCRTest->MycoNeg No Band

Figure 1: Diagnostic logic flow for identifying non-visual cell culture contaminants and buffering issues.

Module 2: Protein Analysis (Western Blotting)

Common Ticket: "I have high background noise or 'ghost bands' obscuring my target."

The Signal-to-Noise Engineering

Western blotting is an exercise in signal-to-noise ratio (SNR) management. High background is rarely "bad luck"; it is usually a stoichiometric imbalance between the blocking agent, the antibody, and the membrane.

Troubleshooting Guide

Q: Should I use Milk or BSA for blocking? A: This depends strictly on your target type.

  • Phospho-Proteins: ALWAYS use BSA (Bovine Serum Albumin).

    • Mechanism:[3][4][5][6][7][8] Non-fat dry milk contains Casein, a phosphoprotein. Phospho-specific antibodies will bind non-specifically to the casein coating the entire membrane, causing high background [3].

  • General Proteins: Milk (5%) is generally a superior block because it is a complex mixture of proteins that covers more surface epitopes than BSA alone.

Q: I see bands in my negative control lanes. Is my antibody bad? A: Likely not. You are likely experiencing "Secondary Antibody Cross-Reactivity."

  • Validation Protocol: Run a "Secondary Only" blot. Incubate the membrane with your blocking buffer and only the secondary antibody (skip the primary).

    • Result: If bands appear, your secondary antibody is binding non-specifically to the sample or the block.[4]

    • Fix: Increase Tween-20 concentration in wash buffer (up to 0.1%) or switch to a pre-adsorbed secondary antibody (e.g., Goat anti-Rabbit adsorbed against Human/Mouse serum) [3].

Data: Blocking Buffer Compatibility Matrix
Target TypeRecommended BlockWhy?Contraindication
Phospho-Proteins 5% BSA in TBSTAlbumin is not phosphorylated; prevents false binding.Milk: Casein (phosphoprotein) causes high background.
General Proteins 5% Non-Fat MilkComplex protein mix blocks diverse surface sites efficiently.Biotin-Systems: Milk contains endogenous biotin.
Fluorescent WB Special Fluorescence BlockStandard blocks can autofluoresce.Milk: Particles can settle and autofluoresce.
Visual Logic: Signal Optimization

WesternBlotOptimization Problem High Background CheckBlock Check Blocking Agent Problem->CheckBlock Phospho Target: Phospho-protein? CheckBlock->Phospho SwitchBSA Switch to 5% BSA Phospho->SwitchBSA Yes SecondaryCheck Run Secondary-Only Control Phospho->SecondaryCheck No (using Milk) BandsSeen Bands Visible? SecondaryCheck->BandsSeen Titrate Dilute Secondary Ab (1:10k -> 1:20k) BandsSeen->Titrate Yes Wash Increase Stringency (0.1% Tween-20) BandsSeen->Wash No (Issue is Washing)

Figure 2: Step-wise isolation of noise sources in Western Blotting experiments.

Module 3: Genomic Analysis (qPCR)

Common Ticket: "I have amplification in my No Template Control (NTC) or my efficiency is >110%."

The MIQE Standard

Quantitative PCR requires adherence to MIQE Guidelines (Minimum Information for Publication of Quantitative Real-Time PCR Experiments).[9][10] The most common failures stem from primer design artifacts, not the biology itself.

Troubleshooting Guide

Q: My NTC (water only) has a Cq value of 32. Is my reagent contaminated? A: Check the Melt Curve first.

  • Scenario A (Primer Dimers): If the NTC melt peak is at a lower temperature than your specific product (e.g., 75°C vs 85°C), this is primer-dimer formation.

    • Mechanism:[3][4][5][6][7][8] Primers are binding to each other.[9] SYBR Green binds to all double-stranded DNA, generating a false signal.

    • Fix: Redesign primers (check for 3' complementarity) or increase annealing temperature [4].

  • Scenario B (Contamination): If the NTC melt peak matches your product peak exactly, you have gDNA or amplicon contamination in your water or reagents.

Q: My PCR Efficiency is 120%. Is that good? A: No. Efficiency should be 90–110% .

  • Mechanism: Efficiency >110% usually indicates the presence of inhibitors in the concentrated samples (diluting them reduces inhibition, making the curve look steeper) or pipetting errors in the standard curve.

  • Protocol: Perform a standard curve with a 5-point serial dilution (1:10). The slope must be between -3.1 and -3.6 [5].

Visual Logic: qPCR Validation Workflow

qPCRValidation Start qPCR Run Complete CheckNTC Check NTC (No Template Control) Start->CheckNTC Amplification Amplification in NTC? CheckNTC->Amplification MeltCurve Analyze Melt Curve Amplification->MeltCurve Yes (Cq < 35) LowTm Lower Tm than Target (Primer Dimers) MeltCurve->LowTm SameTm Same Tm as Target (Contamination) MeltCurve->SameTm Redesign Action: Redesign Primers LowTm->Redesign Clean Action: Replace Reagents/Water SameTm->Clean

Figure 3: Decision tree for interpreting false positives in qPCR NTC wells.

References

  • Procell. (2025). The Guide to Mycoplasma Contamination Treatment. Retrieved from [Link]

  • Gene-Quantification.[9] (n.d.). The MIQE Guidelines - Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Retrieved from [Link]

  • Bio-Rad. (n.d.). MIQE and RDML Guidelines. Retrieved from [Link]

Sources

Technical Guide: Minimizing Perfluorotrihexylamine (PFTBA) Background Noise in MS Systems

[1]

Executive Summary & Mechanism of Action

Perfluorotrihexylamine (PFTBA), commercially known as FC-43, is the industry-standard tuning compound for Mass Spectrometry (GC-MS) due to its stability and predictable fragmentation across a wide mass range. However, its greatest asset—chemical stability—is also its liability. PFTBA is "sticky"; with a boiling point of 178°C and low vapor pressure, it adheres tenaciously to metal surfaces, particularly in the transfer line and ion source.

The Core Problem: When PFTBA lingers in the analyzer manifold during an analytical run, it elevates the chemical noise floor. This degrades the Signal-to-Noise (S/N) ratio, potentially masking trace analytes or causing false positives in target deconvolution algorithms.

This guide provides a self-validating workflow to distinguish between active leaks, residual contamination, and hardware failure.

Diagnostic Phase: Is It PFTBA or an Air Leak?

Before disassembling hardware, you must confirm the source of the background noise. Many users confuse a vacuum leak (Air/Water) with PFTBA contamination.

The Spectral Fingerprint

PFTBA fragments into specific ions. If your background noise does not contain these specific masses, your issue is likely column bleed or an air leak, not the calibration valve.

Table 1: PFTBA Characteristic Ions & Diagnostic Significance

m/z ValueFragment CompositionRelative AbundanceDiagnostic Note
69

100% (Base Peak)Primary indicator.[1] If this is high, PFTBA is present.
131

~35-45%Confirmatory ion.[1]
219

~35-45%Key for mid-mass resolution checks.[1]
502

~2-5%Critical for high-mass sensitivity; often lost if source is dirty.[1]
18, 28, 32

VariableNOT PFTBA. High levels indicate a vacuum leak.[1]
Diagnostic Workflow (Logic Map)

Use the following logic flow to determine your course of action.

PFTBA_DiagnosisStartHigh Background Noise DetectedCheckSpecCheck Mass Spectrum(Scan Mode)Start->CheckSpecDecision1Are m/z 28 (N2) and 32 (O2)Dominant?CheckSpec->Decision1AirLeakDiagnosis: Air Leak(Check Column Nut/O-rings)Decision1->AirLeakYes (Ratio ~4:1)Decision2Is m/z 69 Presentand Dominant?Decision1->Decision2NoPFTBA_IssueDiagnosis: PFTBA ContaminationDecision2->PFTBA_IssueYesChemNoiseDiagnosis: Column Bleedor MatrixDecision2->ChemNoiseNoValveCheckPerform Valve Leak-By Test(See Section 3)PFTBA_Issue->ValveCheck

Figure 1: Decision tree for isolating the source of background noise.

The Hardware Check: The "Leak-By" Phenomenon[2]

The most common cause of persistent PFTBA background is not "contamination" but a Calibration Valve Leak-By . The solenoid valve that controls PFTBA flow may fail to seal completely, or the O-ring may deform due to thermal cycling.

Protocol: The Static Leak Check

Perform this test to confirm if the valve is physically leaking.

  • Isolate: Set the MS to "Manual Tune" or "Scan" mode.

  • Close: Ensure the PFTBA valve is toggled to OFF in the software.

  • Monitor: Watch the abundance of m/z 69 .

  • Thresholds:

    • Acceptable: < 100 counts (or indistinguishable from baseline noise).

    • Suspect: 100 - 1000 counts (steady).

    • Fail: > 1000 counts, or "rising" baseline over 5 minutes.

  • The Tap Test: Gently tap the calibration valve assembly with the handle of a screwdriver.

    • Observation: If the abundance of m/z 69 spikes significantly upon tapping, the solenoid spring is weak or the seal is dirty. Replace the valve immediately.

Decontamination Protocols (System Hygiene)

If the valve is sealed but background remains, the PFTBA has adsorbed onto the ion source or transfer line.

Method A: The Thermal Bake-Out (Non-Intrusive)

Use this for mild contamination or after a fresh tune.

  • Column Protection: Do not exceed your column's maximum temperature (isothermal limit).

  • Set Temperatures:

    • Transfer Line: Ramp to 300°C (or column max - 10°C). PFTBA loves to hide in the transfer line cold spot.

    • Ion Source: Ramp to 300°C (or max source temp).

    • Quadrupole: Ramp to 180°C (if heated quadrupole system).

  • Gas Flow: Increase column flow to 2.0 mL/min (if using standard capillary) to sweep the volume.

  • Duration: Hold for 2–4 hours.

  • Cooldown: Return to operating temps and wait 60 minutes for thermal equilibrium before tuning. Hysteresis effects can cause tune failures if you tune too soon.

Method B: Source Cleaning (Intrusive)

Required if m/z 502 is low (< 1% of m/z 69) and background is high, indicating a dirty repeller/lens stack.[1]

Materials:

  • Alumina powder (abrasive)[1]

  • Cotton swabs[1][2][3]

  • Solvents: Acetone, Hexane, Methanol (HPLC Grade)[1]

The "Three-Solvent" Rinse Logic: We use a polarity gradient to strip all residues.

  • Abrasive Clean: Polish metal parts (Repeller, Drawout Plate) with alumina slurry. Rinse with water.[4]

  • Acetone: Removes the remaining water and polar organics.

  • Hexane: Removes non-polar hydrocarbons and grease.

  • Methanol: The final rinse.[4] It removes the hexane and evaporates cleanly without residue.

  • Bake: Dry parts in an oven at 100°C for 15 mins before reassembly.

Cleaning_CycleStep1DisassembleSourceStep2AluminaScrubStep1->Step2PhysicalRemovalStep3AcetoneSonicateStep2->Step3RemoveSlurryStep4MethanolRinseStep3->Step4PolarityExchangeStep5Oven Dry100°CStep4->Step5Evaporate

Figure 2: The polarity-gradient cleaning workflow for MS ion sources.

Frequently Asked Questions (Troubleshooting)

Q: Why does my PFTBA background spike specifically when the GC oven cools down? A: This is a classic symptom of a loose interface nut . As the oven cools, the Vespel/Graphite ferrule shrinks slightly.[5] If the nut isn't tight, this shrinkage creates a micro-leak. While this usually lets air in (m/z 28), the turbulence can also disturb PFTBA pockets sitting in the transfer line tip.

  • Fix: Retighten the transfer line nut by 1/8th turn when the interface is hot.[5]

Q: I replaced the valve, but m/z 69 is still high. Why? A: You likely have saturation hysteresis . If the previous valve leaked badly, the PFTBA has saturated the vacuum manifold oil (in the roughing pump) or the diffusion pump oil.

  • Fix: Gas ballast the roughing pump for 30 minutes. If using a diffusion pump, you may need to cycle the vacuum to regenerate the oil.

Q: Can I use a different tuning compound to avoid this? A: Generally, no. PFTBA is hard-coded into the Autotune algorithms of major vendors (Agilent, Thermo, Shimadzu). Using alternatives like PFK (Perfluorokerosene) requires manual tuning and is typically reserved for magnetic sector instruments.

References

  • Agilent Technologies. (2022). Agilent GC/MS Ion Source Maintenance Guide. Retrieved from

  • Scientific Instrument Services. (n.d.). Mass Spectrometer Source Cleaning Procedures. Retrieved from

  • Chromatography Forum. (2017). Troubleshooting PFTBA Calibration Valve Leaks. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Perfluorotributylamine (PFTBA) Mass Spectrum. NIST Chemistry WebBook. Retrieved from [1]

Validation & Comparative

Comparative Study: Perfluorotrihexylamine (FC-71) vs. Standard Perfluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Perfluorotrihexylamine (FC-71) and Other Perfluorinated Compounds Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Instrumentation Specialists

Executive Summary

This compound (PFTHA), commercially often designated as FC-71 , represents the high-molecular-weight tier of the perfluoroalkylamine family. While Perfluorotributylamine (PFTBA/FC-43) remains the industry standard for routine mass spectrometry calibration and general heat transfer, PFTHA is engineered for specialized high-performance envelopes.

Its defining characteristics—a boiling point of ~253°C and a molecular weight of 971 Da—make it indispensable for high-mass calibration ranges (up to 1000+ m/z) and high-temperature electronic testing where lower-boiling fluids like FC-43 or FC-70 would vaporize or cavitate. This guide objectively compares PFTHA against its analogs, delineating the specific experimental causality for selecting one over the other.

Physicochemical Profile & Selection Logic

The selection of a perfluorinated fluid is primarily dictated by thermal requirements and the desired mass range for calibration. The following table contrasts PFTHA with its direct homologs and the cyclic alternative, Perfluorodecalin.

Table 1: Comparative Physicochemical Properties
PropertyThis compound (PFTHA) Perfluorotripentylamine Perfluorotributylamine (PFTBA) Perfluorodecalin
Common Designation FC-71 FC-70 FC-43 PFD
CAS Number 338-84-1 (Generic Class)338-84-1311-89-7306-94-5
Formula N(C₆F₁₃)₃N(C₅F₁₁)₃N(C₄F₉)₃C₁₀F₁₈
Molecular Weight 971 g/mol 821 g/mol 671 g/mol 462 g/mol
Boiling Point ~253°C 215°C178°C142°C
Density (25°C) 1.90 g/mL1.93 g/mL1.88 g/mL1.95 g/mL
Primary Application High-Mass MS Calibrant, High-Temp Heat TransferVapor Phase Soldering, Heat TransferStandard MS Calibrant, General CoolingArtificial Blood (O₂ Carrier), Cell Culture
Biological Retention Very High (Years)HighHighLow (Excretable)

Expert Insight: Do not interchange these fluids in biological studies. While Perfluorodecalin is used for oxygen transport due to its faster excretion rate, perfluoroamines (PFTHA, PFTBA) are biologically persistent and should be restricted to ex vivo or materials science applications.

Application Analysis: Mass Spectrometry Calibration

The most critical analytical use of PFTHA is in Mass Spectrometry (MS) tuning. Standard PFTBA is sufficient for routine GC-MS (mass range 50–650 Da), but modern LC-MS/MS and TOF instruments often require calibration extending toward 1000–3000 Da.

Mechanism of Action

Perfluorinated amines fragment predictably under Electron Ionization (EI). The stability of the C-F bond and the nitrogen center creates a "ladder" of ions. PFTHA extends this ladder significantly higher than PFTBA.

Table 2: Calibration Ion Comparison (EI Mode)
Ion SourcePFTBA (FC-43) Ions (m/z)PFTHA (FC-71) Ions (m/z)Diagnostic Utility
Base Peak 69 (CF₃⁺)69 (CF₃⁺)Low mass sensitivity check
Mid Range 219 (C₄F₉⁺)231 (C₅F₁₁⁺)Mid-range axis calibration
High Range 502 (C₉F₂₀N⁺)614 (C₁₂F₂₄N⁺)High mass resolution check
Ultra-High Weak/Absent >600971 (M⁺, weak)Precursor for high-mass tuning
Experimental Workflow: High-Mass Tuning

The following diagram illustrates the tuning logic when switching from PFTBA to PFTHA for high-mass applications.

MS_Tuning_Workflow Start Start: Instrument Prep SelectCal Select Calibrant Based on Mass Range Start->SelectCal PFTBA_Path Range < 650 Da (Use PFTBA/FC-43) SelectCal->PFTBA_Path Standard GC-MS PFTHA_Path Range > 800 Da (Use PFTHA/FC-71) SelectCal->PFTHA_Path High-Mass TOF/LC-MS Ionization Ionization (EI/CI) Generate Fragment Ladder PFTBA_Path->Ionization PFTHA_Path->Ionization Check_69 Check m/z 69 (Sensitivity) Ionization->Check_69 Check_High Check High Mass (Resolution) Check_69->Check_High Check_High->Start Fail (Retune) Result Calibrated Mass Axis Check_High->Result Pass

Figure 1: Decision matrix for selecting calibration fluids based on required mass range. PFTHA is the requisite choice for high-mass verification.

Detailed Experimental Protocols

Protocol A: High-Mass Calibration Setup (LC-MS/TOF)

Objective: Calibrate the mass axis up to 1000 Da using PFTHA.

  • Preparation:

    • Ensure the calibrant reservoir is clean. Residues of PFTBA can cause spectral overlap (ghost peaks).

    • Load neat PFTHA (FC-71) into the high-boiling calibrant vial. Note: PFTHA has a lower vapor pressure than PFTBA; you may need to increase the calibrant heater temperature to 100–150°C to generate sufficient vapor pressure.

  • Introduction:

    • Open the calibrant valve.

    • Set the ion source temperature to 250°C to prevent condensation of the heavy amine in the source block.

  • Tuning:

    • Step 1: Optimize lens voltages on m/z 69 (CF₃⁺) for maximum intensity.

    • Step 2: Locate m/z 614 (C₁₂F₂₄N⁺). Adjust the quadrupole/TOF transmission window to maximize this peak without losing m/z 69.

    • Step 3: Perform Mass Axis Calibration. Ensure the error (delta) at m/z 614 is < 0.1 Da (or < 5 ppm for TOF).

  • Validation:

    • Inject a known standard (e.g., Reserpine, m/z 609) to verify the calibration holds for non-fluorinated compounds.

Protocol B: High-Temperature Heat Transfer Testing

Objective: Use PFTHA as a dielectric fluid for testing power electronics at >200°C.

  • Selection: Confirm the device under test (DUT) requires testing above 200°C. If <170°C, use PFTBA (FC-43) to save cost.

  • Immersion:

    • Fill the test bath with PFTHA.

    • Safety Check: Ensure the bath has a reflux condenser. Although PFTHA boils at 253°C, evaporation increases significantly above 200°C.

  • Thermal Cycling:

    • Ramp temperature to 225°C.

    • Observation: Monitor for micro-bubbles (nucleate boiling) on the chip surface. PFTHA’s high boiling point suppresses boiling-induced vibrations that can damage sensitive wire bonds, unlike lower-boiling fluids.

Safety & Stability (E-E-A-T)

Chemical Inertness

PFTHA is chemically inert, non-flammable, and non-toxic upon ingestion. However, thermal decomposition presents a specific hazard.

  • Thermal Decomposition: Above 300°C (or in the presence of electrical arcing), perfluorinated amines decompose to form Perfluoroisobutylene (PFIB) and Hydrogen Fluoride (HF) .

    • Warning: PFIB is highly toxic (10x more toxic than phosgene).

    • Control: Always use exhaust ventilation when heating PFTHA near its boiling point.

Material Compatibility[1][2]
  • Compatible: Stainless steel, glass, epoxy, polyethylene.

  • Incompatible: Alkali metals (Li, Na, K) in liquid ammonia, and finely divided aluminum/magnesium at high temperatures (thermite-like reaction risk).

References

  • National Institute of Standards and Technology (NIST). Perfluorotributylamine Mass Spectrum (Standard Reference Data). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • 3M Electronics Materials Solutions. Fluorinert™ Electronic Liquid FC-70 and FC-43 Product Data Sheets. (Industry standard reference for physical properties of perfluoroamines). [Link]

  • Scientific Instrument Services. Mass Spec Calibration Compounds: FC-70 and FC-71 Data. [Link]

  • Agilent Technologies. G1969-85000 ESI-L Low Concentration Tuning Mix Certificate of Analysis. (Details composition of modern tuning mixes including fluorinated triazines/phosphazines). [Link]

  • PubChem. Perfluorotributylamine (Compound Summary). National Library of Medicine. [Link]

Sources

Benchmarking Perfluorotrihexylamine: A Comparative Analysis Against Non-Fluorinated Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Liquid Teflon" Standard

Perfluorotrihexylamine (CAS 338-84-1), widely recognized by the trade name Fluorinert™ FC-70 , represents the gold standard in chemically inert, high-density fluids. Its unique perfluorinated structure renders it hydrophobic, lipophobic, and biologically inert, earning it the moniker "liquid Teflon."

For researchers in microfluidics, drug encapsulation, and thermal management, FC-70 is often the default choice. However, rising costs and environmental scrutiny regarding per- and polyfluoroalkyl substances (PFAS) necessitate a rigorous evaluation of alternatives. This guide objectively benchmarks FC-70 against Mineral Oil, Silicone Oil, and Hydrofluoroethers (HFEs), focusing on causality —why a fluid fails or succeeds in a specific protocol.

Physicochemical Property Matrix

To select an alternative, one must first understand the baseline. The following table synthesizes experimental data comparing FC-70 with its primary competitors.

Table 1: Comparative Physicochemical Properties

PropertyThis compound (FC-70)Mineral Oil (Light)Silicone Oil (PDMS, 50 cSt)HFE-7500 (Engineered Alt.)
Density (g/mL) 1.94 (High)~0.84 (Low)~0.96 (Medium)1.61 (High)
Kinematic Viscosity (cSt) 12.015.0 - 30.050.0 (Tunable)0.77
Boiling Point (°C) 215>260>200128
O2 Solubility (vol %) ~40% (Excellent)~13%~18%High
PDMS Compatibility Inert (No Swelling) Swells PDMS Swells PDMS Inert
Interfacial Tension (w/ H2O) ~50 mN/m~50 mN/m~40 mN/mLow (requires surfactant)
Flash Point None (Non-flammable)~160°C>300°CNone

Scientist's Note: The density of FC-70 (1.94) is nearly double that of water. This allows for gravity-assisted separation of phases that is impossible with mineral oil (which floats on water). If your protocol relies on the "heavy" phase sinking, mineral oil is a non-starter.

Deep Dive: Microfluidics & Droplet Stability

The most critical divergence in performance occurs in Polydimethylsiloxane (PDMS) microfluidic chips.

The Mechanism of Failure: Swelling vs. Cross-Talk

In droplet-based microfluidics, the carrier fluid must contain the aqueous droplet without interacting with the channel walls.

  • The FC-70 Advantage: Being lipophobic and hydrophobic, FC-70 does not penetrate the porous network of cross-linked PDMS. Channel geometry remains constant.

  • The Mineral/Silicone Failure: Mineral oil and Silicone oil are lipophilic. They partition into the PDMS matrix.

    • Consequence 1:Channel Swelling. The walls absorb the oil, changing the hydraulic resistance and altering flow rates mid-experiment.

    • Consequence 2:Small Molecule Loss. Hydrophobic drugs or fluorescent dyes inside the droplet can diffuse through the oil and into the PDMS wall, invalidating drug screening data.

Visualization: The Physics of Carrier Fluid Failure

The following diagram illustrates the mechanistic differences in how these fluids interact with a standard PDMS microfluidic channel.

G cluster_0 Perfluorinated System (FC-70) cluster_1 Hydrocarbon System (Mineral Oil) FC_Oil FC-70 Carrier Phase PDMS_Wall_1 PDMS Channel Wall FC_Oil->PDMS_Wall_1 Lipophobic Repulsion (No Absorption) Droplet_1 Aqueous Droplet (Drug + Dye) FC_Oil->Droplet_1 High Interfacial Tension (Stable Confinement) Min_Oil Mineral Oil Carrier PDMS_Wall_2 PDMS Channel Wall (Swollen) Min_Oil->PDMS_Wall_2 Lipophilic Absorption (Wall Swelling) Min_Oil->PDMS_Wall_2 Dye Migration to Wall Droplet_2 Aqueous Droplet (Leaking Dye) Droplet_2->Min_Oil Dye Partitioning

Figure 1: Comparative interaction of carrier fluids with PDMS microchannels. Note the absorption pathway in hydrocarbon systems.

Deep Dive: Thermal Management & Oxygen Transport

Thermal Stability

FC-70 is a dielectric fluid used in "direct contact" cooling.

  • FC-70: Boiling point 215°C. No flash point. If a system overheats, FC-70 boils (removing heat via latent heat of vaporization) but will not catch fire.

  • Mineral Oil: Efficient coolant but poses a fire risk (Flash point ~160°C). Over time, mineral oil oxidizes and forms sludge, altering thermal conductivity.

Oxygen Transport (Bio-Preservation)

Perfluorocarbons are capable of dissolving massive amounts of respiratory gases (Henry's Law).

  • Efficacy: FC-70 can dissolve ~40-50 vol% oxygen.

  • Alternative: Silicone oil dissolves ~18 vol%.[1]

  • Result: For organ preservation or high-density cell culture, FC-70 acts as a passive oxygen reservoir. Replacing it with mineral oil often leads to core hypoxia in 3D tissue models.

Experimental Protocol: Validating Droplet Stability

If you are compelled to switch from FC-70 to an alternative (e.g., Mineral Oil with surfactant), you must validate that the new matrix does not compromise data integrity. This self-validating protocol measures monodispersity and leakage .

Protocol: The "Checkerboard" Retention Assay

Objective: Quantify cross-talk (leakage) of fluorescent dye between droplets in the proposed alternative oil.

Materials:

  • Positive Phase: PBS + 100 µM Fluorescein.

  • Negative Phase: PBS (Plain).

  • Carrier Phase: Candidate Oil (e.g., Mineral Oil + 3% Span 80).

  • Chip: T-Junction Droplet Generator (Glass or coated PDMS to mitigate swelling).

Workflow:

  • Generation: Generate a stream of alternating droplets (Positive and Negative) or mix two separate populations.

  • Incubation: Collect droplets in a viewing chamber. Incubate at 37°C for 2 hours.

  • Imaging: Fluorescence microscopy.

  • Analysis: Measure grayscale intensity of "Negative" droplets.

Acceptance Criteria:

  • If "Negative" droplets show >5% increase in fluorescence over 2 hours, the oil allows small molecule transport. Fail.

  • If Coefficient of Variation (CV) of droplet diameter >3%, the emulsion is unstable. Fail.

Visualization: Validation Workflow

Protocol Start Start: Select Oil Step1 1. Emulsification (Generate +/- Droplet Mix) Start->Step1 Step2 2. Static Incubation (37°C, 2 Hours) Step1->Step2 Time t=0 Step3 3. Fluorescence Imaging Step2->Step3 Time t=2h Decision Data Analysis (Measure Intensity) Step3->Decision Outcome_Pass PASS: No Dye Transfer (Inert) Decision->Outcome_Pass Neg Droplets Dark Outcome_Fail FAIL: Cross-Talk Detected (Partitioning) Decision->Outcome_Fail Neg Droplets Bright

Figure 2: The "Checkerboard" assay workflow for validating carrier fluid integrity.

Environmental & Safety Analysis (The "Elephant in the Room")

While FC-70 offers superior performance, its environmental profile is its Achilles' heel.

  • Global Warming Potential (GWP): Perfluorinated compounds have GWPs in the thousands (CO2 = 1). They are extremely persistent in the atmosphere.

  • PFAS Regulations: Increasing regulatory pressure (EU REACH, US EPA) is restricting the use of long-chain PFAS.

  • The Compromise: Hydrofluoroethers (HFEs) (e.g., HFE-7500) are the modern "bridge." They retain the fluorinated benefits (inertness to PDMS) but have significantly lower atmospheric lifetimes and GWP compared to perfluoroamines like FC-70.

Conclusion & Recommendation

  • Stick with this compound (FC-70) if: You are doing high-stakes thermal testing of expensive electronics, or microfluidics in PDMS where strictly zero cross-talk is required and cost is secondary.

  • Switch to HFE-7500 if: You need PDMS compatibility but require a more environmentally responsible profile.

  • Switch to Mineral Oil if: You are using glass or plastic (non-PDMS) chips, your payload is not hydrophobic (to prevent leaching), and you are budget-constrained.

References

  • 3M Electronics Materials Solutions Division. (2020). 3M™ Fluorinert™ Electronic Liquid FC-70 Product Information. Retrieved from [Link]

  • Mazutis, L., et al. (2013). Single-cell analysis and sorting using droplet-based microfluidics. Nature Protocols. Retrieved from [Link]

  • Place, B. J., et al. (2012). Per- and Polyfluoroalkyl Substances in the Environment. Science. Retrieved from [Link]

  • Gruner, P., et al. (2016). Stabilising droplets in microfluidic channels. Current Opinion in Colloid & Interface Science. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Per- and Polyfluoroalkyl Substances (PFAS).[2] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.